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Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-Chloroquinoline-6-carboxamide (CAS 1823476-06-7) in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of privileged building blocks is the foundation of successful lead optimization. 2-Chloroquinoline-6-carboxamide (CAS 1823476-06-7) has emerged as a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of privileged building blocks is the foundation of successful lead optimization. 2-Chloroquinoline-6-carboxamide (CAS 1823476-06-7) has emerged as a highly versatile, bifunctional intermediate. Its structural architecture offers orthogonal reactivity: a highly electrophilic C2 position primed for carbon-nitrogen (C–N) bond formation, and a C6-carboxamide moiety that serves as a critical hydrogen-bond donor/acceptor for target engagement. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols, highlighting its critical role in the development of targeted protein degraders and kinase/methyltransferase inhibitors.

Physicochemical & Structural Profiling

To effectively utilize 2-chloroquinoline-6-carboxamide in synthetic workflows, researchers must understand its baseline physicochemical parameters. The table below summarizes its core quantitative data.

ParameterValue / Description
Chemical Name 2-Chloroquinoline-6-carboxamide
CAS Number 1823476-06-7[1]
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Structural Motif Quinoline core with C2-chloro and C6-primary carboxamide
C2 Reactivity Profile Highly activated for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling
C6 Reactivity Profile Stable under mild basic/acidic conditions; acts as an H-bond donor/acceptor
Mechanistic Rationale: The Bifunctional Advantage

The strategic value of this molecule lies in its electronic distribution. The nitrogen atom within the quinoline ring exerts a strong electron-withdrawing effect via resonance and induction, significantly lowering the lowest unoccupied molecular orbital (LUMO) at the C2 position. This activation makes the C2-chlorine highly susceptible to displacement. Conversely, the C6-carboxamide is electronically insulated enough to survive standard C2 modifications, allowing it to be retained in the final active pharmaceutical ingredient (API) to engage specific protein pockets, such as the hinge region of kinases or the substrate-binding pocket of PRMT5[2].

Core Experimental Protocols (Self-Validating Systems)

The functionalization of the C2 position is typically achieved via two distinct pathways, depending on the nucleophilicity and steric bulk of the reacting amine. The protocols below are engineered with causality in mind, explaining why specific reagents and conditions are selected.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

This method is ideal for primary and secondary aliphatic amines.

Causality & Design: SNAr requires the stabilization of the anionic Meisenheimer intermediate. We utilize N-Methyl-2-pyrrolidone (NMP) because its polar aprotic nature heavily solvates cations while leaving the amine nucleophile "naked" and highly reactive[3]. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, suspend 2-chloroquinoline-6-carboxamide (1.0 mmol, 206.6 mg) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the aliphatic amine (1.5 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Thermal Activation: Seal the vial and heat the mixture to 110–120 °C using an aluminum heating block.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The reaction is complete when the starting material mass (m/z 207[M+H]+) is entirely consumed, usually within 4–6 hours.

  • Workup: Cool to room temperature and pour the mixture into ice-cold distilled water (15 mL). The product typically precipitates. Filter the solid, wash with cold water (3 × 5 mL) to remove residual NMP and DIPEA salts, and dry under high vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is mandatory for aromatic amines (anilines) or sterically hindered secondary amines that fail under SNAr conditions[4].

Causality & Design: We utilize Pd₂(dba)₃ as the palladium source and XPhos as the ligand. XPhos is a bulky, electron-rich biaryl phosphine that accelerates the rate-limiting reductive elimination step and prevents the formation of inactive bis-ligated palladium complexes[4]. Sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, facilitating its coordination to the palladium center.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 2-chloroquinoline-6-carboxamide (1.0 mmol), the aryl amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction Execution: Heat the sealed tube to 100 °C for 8–12 hours.

  • Validation (In-Process): Perform a mini-workup of a 50 µL aliquot (quench with water, extract with EtOAc) and analyze via LC-MS to confirm the disappearance of the aryl chloride.

  • Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

SyntheticWorkflow SM 2-Chloroquinoline- 6-carboxamide SNAr SNAr Reaction (Amines, NMP, 120°C) SM->SNAr Aliphatic Amines BHA Buchwald-Hartwig (Pd-Cat, XPhos, Toluene) SM->BHA Aryl/Hindered Amines Prod1 2-Amino-substituted Derivative SNAr->Prod1 Prod2 Sterically Hindered 2-Amino Derivative BHA->Prod2

Bifunctional divergence of CAS 1823476-06-7 via SNAr and Buchwald-Hartwig amination pathways.

Case Studies in Advanced Therapeutics

The utility of the quinoline-6-carboxamide scaffold extends far beyond basic building blocks; it is a cornerstone in the design of next-generation therapeutics.

MTA-Cooperative PRMT5 Inhibition

Protein arginine methyltransferase 5 (PRMT5) is a critical oncology target, particularly in MTAP-deleted cancers. Recent advancements using DNA-Encoded Library (DEL) screening identified the 2-chloroquinoline-6-carboxylic acid/carboxamide scaffold as a highly potent binder (e.g., in the development of AM-9747)[2][5].

In this application, the C2 position is functionalized with complex amines (via the protocols described above) to occupy the substrate-binding channel. Crucially, the C6-carboxamide moiety is not a passive spectator; X-ray crystallography reveals that it forms essential hydrogen bonds with the main chain nitrogen of Phe580 and the side chain of Glu444 within the PRMT5 active site[2]. This allows the molecule to cooperatively bind the PRMT5:MEP50 complex alongside the accumulated metabolite MTA, leading to profound tumor growth inhibition.

PRMT5Pathway MTAP MTAP Deletion in Cancer Cells MTA MTA Accumulation MTAP->MTA Complex PRMT5:MEP50 Complex MTA->Complex Binds SAM Pocket Ternary Catalytically Inhibited Ternary Complex Complex->Ternary Cooperative Binding Inhibitor Quinoline-6-carboxamide Derivative Inhibitor->Complex Binds Substrate Pocket (H-bonds via C6-amide) Outcome Tumor Growth Inhibition Ternary->Outcome

MTA-cooperative PRMT5 inhibition mechanism utilizing the quinoline-6-carboxamide scaffold.

Targeted Protein Degradation (Molecular Glues)

Beyond direct inhibition, the 2-chloroquinoline-6-carboxamide motif is utilized in the synthesis of molecular glues and PROTACs. In the design of dual degraders for IKZF2 and CK1α, researchers have utilized 2-chloroquinoline derivatives to rigidify molecular conformations[6]. The C2 position serves as the attachment point for cereblon (CRBN) recruiting elements (like lenalidomide analogs), while the quinoline core and its C6 substituents project into the protein-protein interface, stabilizing the ternary complex between the E3 ligase and the target neosubstrate, ultimately leading to its ubiquitination and degradation[6].

Conclusion

2-Chloroquinoline-6-carboxamide (CAS 1823476-06-7) is a master key in medicinal chemistry. By leveraging its predictable and orthogonal reactivity—specifically the highly active C2-chlorine for SNAr and Buchwald-Hartwig couplings, and the C6-carboxamide for precise target engagement—drug development professionals can rapidly generate diverse, highly potent libraries targeting some of the most challenging pathways in oncology and immunology.

References

  • PMC / Journal of Medicinal Chemistry. "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." Available at:[Link]

  • ACS Publications. "From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy." Available at:[Link]

  • PMC. "Design and development of IKZF2 and CK1α dual degraders." Available at:[Link]

Sources

Exploratory

2-Chloroquinoline-6-carboxamide: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of 2-Chloroquinoline-6-carboxamide , a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-prot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloroquinoline-6-carboxamide , a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1]

Executive Summary

2-Chloroquinoline-6-carboxamide (CAS: 1823476-06-7) is a functionalized quinoline scaffold characterized by an electrophilic "warhead" at the C2 position and a hydrogen-bond-donating amide at the C6 position.[1][2] Unlike its 4-chloro isomer (a precursor to Lenvatinib), this 2-chloro isomer is primarily utilized to synthesize mGluR1 antagonists for neuropathic pain and as a core scaffold for diverse medicinal chemistry campaigns requiring nucleophilic aromatic substitution (


) at the quinoline ring.
Chemical Identity & Physicochemical Properties
PropertyData
Chemical Name 2-Chloroquinoline-6-carboxamide
CAS Number 1823476-06-7
Molecular Formula

Molecular Weight 206.63 g/mol
Structure Quinoline ring, 2-Cl, 6-

Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water
Predicted pKa ~13.5 (Amide NH), ~1.5 (Quinoline N)
Melting Point >200°C (Predicted based on carboxylic acid precursor MP >280°C)
Synthetic Pathways & Production

The synthesis of 2-chloroquinoline-6-carboxamide requires careful orchestration to prevent the dehydration of the primary amide to a nitrile, a common side reaction when using phosphoryl chloride (


).
Method A: The Carboxylic Acid Route (High Fidelity)

This route is recommended for laboratory-scale synthesis to ensure high purity and functional group integrity. It proceeds via the stable intermediate 2-chloroquinoline-6-carboxylic acid .[1]

Protocol:

  • Chlorination: Convert 2-oxo-1,2-dihydroquinoline-6-carboxylic acid to 2-chloroquinoline-6-carboxylic acid using

    
     (Reflux, 2-4h).
    
    • Note: The carboxylic acid group survives these conditions better than the amide.

  • Activation: React the isolated 2-chloro-acid with Thionyl Chloride (

    
    ) in catalytic DMF/DCM to generate the acid chloride.
    
  • Amidation: Treat the acid chloride with aqueous ammonia (

    
    ) or ammonia in dioxane at 0°C to yield 2-chloroquinoline-6-carboxamide .[1]
    
Method B: Direct Chlorination (Industrial/Scale-Up)

Direct chlorination of 2-oxo-1,2-dihydroquinoline-6-carboxamide is possible but requires strict temperature control to avoid nitrile formation.[1]

  • Reagents:

    
    , catalytic DMF.
    
  • Conditions: 80-100°C. Monitoring by HPLC is critical to stop the reaction before significant dehydration occurs.[1]

Synthesis Workflow Visualization

Synthesis_Workflow Start 2-Oxo-1,2-dihydro- quinoline-6-carboxylic acid Inter1 2-Chloroquinoline- 6-carboxylic acid (CAS: 103987-09-5) Start->Inter1 POCl3, Reflux (Chlorination) Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2, cat. DMF (Activation) Product 2-Chloroquinoline- 6-carboxamide (CAS: 1823476-06-7) Inter2->Product NH3 (aq/dioxane) (Amidation) AltStart 2-Oxo-1,2-dihydro- quinoline-6-carboxamide AltStart->Product POCl3 (Controlled) Risk: Dehydration

Figure 1: Step-wise synthetic pathway prioritizing the stability of the amide group.

Reactivity Profile & "Warhead" Mechanics

The 2-chloro substituent acts as a leaving group for Nucleophilic Aromatic Substitution (


) . While less reactive than the 4-chloro position, the 2-chloro position in quinolines is sufficiently electrophilic, especially when activated by protonation of the quinoline nitrogen in acidic media or by using high-boiling solvents.[1]

Primary Reaction:


 Displacement 
  • Nucleophiles: Primary amines, secondary amines, thiols, and alkoxides.

  • Mechanism: The nucleophile attacks C2, forming a Meisenheimer-like complex stabilized by the ring nitrogen, followed by the elimination of chloride.

  • Conditions: Typically requires heat (80-120°C) in polar aprotic solvents (DMF, DMSO, NMP) or microwave irradiation. Acid catalysis (e.g., HCl in dioxane) can accelerate the reaction with amines.

Reactivity Logic Diagram

Reactivity_Map Core 2-Chloroquinoline- 6-carboxamide SnAr SnAr Displacement (C2 Position) Core->SnAr R-NH2, Heat (DMF/DMSO) Dehydration Dehydration (Side Reaction) Core->Dehydration POCl3 / SOCl2 (Excess Heat) Hydrolysis Hydrolysis (C6 Position) Core->Hydrolysis Strong Acid/Base High Temp Amino 2-Aminoquinoline- 6-carboxamides (mGluR1 Antagonists) SnAr->Amino Product Nitrile 2-Chloroquinoline- 6-carbonitrile Dehydration->Nitrile Impurity Acid 2-Chloroquinoline- 6-carboxylic acid Hydrolysis->Acid Degradation

Figure 2: Reactivity map highlighting the primary synthetic utility (SnAr) and potential degradation pathways.

Applications in Drug Discovery
A. mGluR1 Antagonists (Neuropathic Pain)

Research indicates that 2-substituted quinoline-6-carboxamides are potent antagonists of the metabotropic glutamate receptor subtype 1 (mGluR1).[1]

  • Mechanism: The 2-chloro group is displaced by specific amines (e.g., cyclic amines, substituted anilines) to create a library of 2-aminoquinoline derivatives.

  • SAR Insight: The 6-carboxamide moiety is crucial for hydrogen bonding within the receptor pocket, mimicking the glutamate binding mode or allosteric sites.

B. Differentiation from Lenvatinib Intermediates

It is critical to distinguish this compound from 4-chloro-7-methoxyquinoline-6-carboxamide , the key intermediate for Lenvatinib (Lenvima).[1]

  • 2-Chloro (This Topic): Used for mGluR1, diverse library generation.

  • 4-Chloro (Lenvatinib): Used for VEGFR/FGFR inhibition.[1][3]

  • Advisory: Do not interchange these isomers; their biological targets and reactivity profiles (C2 vs C4) are distinct.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • Handling:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Reacts violently with strong oxidizers. Avoid moisture (hydrolysis risk over long storage).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References
  • Chem & Pharm Bulletin. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists. Retrieved from [Link]

  • European Patent Office. (2017). EP 3134408 B1: Factor XIa Inhibitors (Example 113: Synthesis of 2-oxo-1,2-dihydroquinoline-6-carboxamide).
  • Watson International. (n.d.). 2-Chloroquinoline-6-carboxylic acid (Precursor Data). Retrieved from [Link]

Sources

Foundational

Regioisomeric Divergence in Quinoline Scaffolds: 2-Chloroquinoline-6-carboxamide vs. 2-chloroquinoline-4-carboxamide

[1][2] Executive Summary This technical guide analyzes the structural, synthetic, and reactive divergence between 2-chloroquinoline-4-carboxamide (4-CQC) and 2-chloroquinoline-6-carboxamide (6-CQC) .[1][2] While sharing...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide analyzes the structural, synthetic, and reactive divergence between 2-chloroquinoline-4-carboxamide (4-CQC) and 2-chloroquinoline-6-carboxamide (6-CQC) .[1][2] While sharing an identical molecular formula (


), these regioisomers exhibit distinct physicochemical profiles that dictate their utility in medicinal chemistry. The 4-isomer is a sterically congested, electronically activated core primarily known as the precursor to Osanetant  (NK3 antagonist). The 6-isomer serves as a linear, extended scaffold frequent in Type II Kinase Inhibitors  and mGluR1 antagonists.

Part 1: Structural & Electronic Landscape[3]

The defining difference between these isomers lies in the spatial arrangement of the carboxamide moiety relative to the reactive 2-chloro "warhead" and the quinoline nitrogen.

Electronic Activation of the C2 Position

Both molecules rely on the 2-chloro substituent as a leaving group for Nucleophilic Aromatic Substitution (


).[1] However, the position of the electron-withdrawing carboxamide (CONH2) group modulates the electrophilicity of the C2 carbon differently.
  • 2-Chloroquinoline-4-carboxamide: The carboxamide at C4 is para to the ring nitrogen (N1) but meta to the C2 reaction site.[1] However, through resonance, the C4-carbonyl group can withdraw electron density from the C2-C3 bond, significantly lowering the LUMO energy of the pyridine ring. This makes the C2 position highly electrophilic, accelerating

    
     rates.
    
  • 2-Chloroquinoline-6-carboxamide: The carboxamide at C6 is located on the benzenoid ring.[1] Its electron-withdrawing effect is transmitted through the

    
    -system of the fused ring.[1] While it still deactivates the ring (making it more susceptible to nucleophiles compared to unsubstituted quinoline), the inductive distance reduces the activation energy benefit at C2 compared to the 4-isomer.
    
Steric Environment[2]
  • 4-CQC: The amide group at C4 creates a "peri-like" steric interaction with the C5 proton and potentially hinders the approach of bulky nucleophiles to C3, though C2 remains relatively accessible.

  • 6-CQC: The amide is distal.[1] The molecule is linear and planar, facilitating intercalation into DNA or binding into narrow kinase ATP pockets (hinge binding).

Part 2: Divergent Synthetic Pathways

The synthesis of these isomers requires fundamentally different starting materials due to the directing effects required to place the carboxamide.

Pathway A: The Isatin Route (4-CQC)

The 4-isomer is classically synthesized via the Pfitzinger Reaction or isatin ring expansion.[1] This route is robust and scalable.

  • Ring Expansion: Isatin reacts with acetic anhydride/base or malonic acid derivatives to form 2-hydroxyquinoline-4-carboxylic acid.[1][2]

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) converts the 2-hydroxy (tautomeric with 2-quinolone) to the 2-chloro derivative.[1][2]
    
  • Amidation: The C4-carboxylic acid is converted to the amide via acid chloride or mixed anhydride activation.

Pathway B: The Aniline Route (6-CQC)

The 6-isomer is typically constructed from para-substituted anilines via the Skraup or Doebner-Miller synthesis.[1][2]

  • Cyclization: p-Aminobenzoic acid (or its ester) is reacted with glycerol/acrolein (Skraup) or crotonaldehyde (Doebner-Miller) under oxidative conditions.[1][2]

  • N-Oxidation & Rearrangement: Direct chlorination at C2 is difficult on the formed quinoline.[1] A common strategy involves forming the N-oxide (using m-CPBA), followed by rearrangement/chlorination with

    
     to install the 2-Cl.[1][2]
    

SynthesisPathways cluster_4iso 4-Isomer Synthesis (Pfitzinger) cluster_6iso 6-Isomer Synthesis (Skraup/N-Oxide) Isatin Isatin Inter4 2-OH-Quinoline-4-COOH Isatin->Inter4 Ac2O / KOH Prod4 2-Cl-Quinoline-4-CONH2 Inter4->Prod4 1. POCl3 2. NH3 Aniline p-Aminobenzoic Acid Quin6 Quinoline-6-COOH Aniline->Quin6 Glycerol / H2SO4 NOxide Quinoline-N-Oxide Quin6->NOxide m-CPBA Prod6 2-Cl-Quinoline-6-CONH2 NOxide->Prod6 1. POCl3 2. NH3

Figure 1: Comparative synthetic logic. The 4-isomer utilizes ring expansion of isatin, while the 6-isomer relies on de novo ring construction from anilines.[2]

Part 3: Reactivity Profile ( Kinetics)[1][2]

The primary utility of these scaffolds is the displacement of the 2-chloro group by amines (to make aminoquinolines) or alkoxides.

Kinetic Comparison

In a standard


 reaction with a primary amine (e.g., benzylamine):
Feature2-Chloroquinoline-4-carboxamide2-Chloroquinoline-6-carboxamide
Reaction Rate Faster (

)
Slower
Mechanism Addition-Elimination (Meisenheimer)Addition-Elimination
Transition State Stabilized by C4-EWG resonanceStabilized by distal induction
Solubility Lower (strong intermolecular H-bonds)Higher (in polar organic solvents)
Byproducts Hydrolysis of amide to acid (if wet)Stable amide
Mechanistic Insight

The 4-carboxamide can stabilize the anionic Meisenheimer intermediate more effectively because the negative charge can delocalize onto the electron-withdrawing carbonyl oxygen at the 4-position (via extended conjugation).[1] The 6-carboxamide relies on inductive withdrawal through the phenyl ring, which is less effective at stabilizing the nitrogen anion in the transition state.

Part 4: Medicinal Chemistry Applications[2][4][5][6][7][8]

4-CQC: The NK3 Antagonist Pathway (Osanetant)

The 2-chloroquinoline-4-carboxamide scaffold is the direct progenitor of Osanetant (SR-142,801).[1][2]

  • Role: The 4-position amide is derivatized to form a chiral piperidine chain.

  • Key Reaction: The 2-chloro group is not displaced in Osanetant; rather, the 4-carboxamide is the focal point of modification, and the quinoline ring provides the lipophilic anchor.

  • Therapeutic Area: Schizophrenia (historical), now repurposed for Women's Health (Hot Flashes/Menopause).[2]

6-CQC: Kinase Inhibitors & mGluR1[1][2]
  • Role: Used as a "hinge binder" in kinase inhibitors. The nitrogen (N1) binds to the ATP pocket hinge region.

  • Key Reaction: The 2-chloro group is displaced by an aniline or ether to extend the molecule into the hydrophobic back pocket.

  • Therapeutic Area: Oncology (VEGFR/PDGFR inhibition) and Neuropathic Pain (mGluR1 antagonists).[1][2]

SAR_Decision Start Select Quinoline Scaffold Target Target Binding Mode? Start->Target Linear Linear / Intercalator (Kinase Hinge Binder) Target->Linear Extended Pocket Globular Globular / GPCR (NK3 Receptor) Target->Globular Steric Pocket Choice6 Use 6-Carboxamide Linear->Choice6 Choice4 Use 4-Carboxamide Globular->Choice4 App6 Applications: - VEGFR Inhibitors - mGluR1 Antagonists Choice6->App6 App4 Applications: - Osanetant (NK3) - Antivirals Choice4->App4

Figure 2: SAR Decision Tree for selecting between 4- and 6-isomers based on target binding geometry.

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of 2-Chloroquinoline-4-carboxamide

This protocol utilizes the Pfitzinger reaction followed by chlorination.[1][2]

Reagents: Isatin (10 mmol), Acetic Anhydride (excess),


 (5 mL), Ammonium Hydroxide.
  • Step 1 (Pfitzinger): Reflux Isatin with acetic anhydride and potassium acetate for 4 hours. Precipitate with water to yield 2-hydroxyquinoline-4-carboxylic acid.[1][2]

  • Step 2 (Chlorination): Suspend the dry acid (1.0 eq) in

    
     (5.0 eq). Heat to 100°C for 2 hours. The solid will dissolve as the acid chloride forms and the 2-OH is chlorinated.
    
    • Safety:

      
       releases HCl gas.[1] Use a scrubber.[1]
      
  • Step 3 (Amidation): Evaporate excess

    
     under reduced pressure. Dissolve the residue in dry DCM.
    
  • Step 4: Cool to 0°C and bubble anhydrous

    
     gas (or add concentrated 
    
    
    
    dropwise).
  • Workup: Wash with water, dry over

    
    , and recrystallize from Ethanol.
    
    • Yield: Typically 60-75%.[1][2]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows singlet for C3-H at
      
      
      ~8.0 ppm.[1][2]
Protocol 5.2: Coupling (General Procedure)

Applicable to both isomers, but 4-isomer reacts faster.[1][2]

  • Dissolve 2-chloroquinoline-carboxamide (1.0 eq) in DMF or NMP.[1][2]

  • Add the nucleophile (e.g., amine, 1.2 eq) and a base (

    
     or DIPEA, 2.0 eq).[2]
    
  • Heating:

    • 4-Isomer: Heat to 80°C for 4-6 hours.

    • 6-Isomer: Heat to 120°C for 12-16 hours (requires higher energy).

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The chloride leaving group is distinct in mass spec (M+2 peak disappears).

References

  • Osanetant Synthesis & NK3 Activity

    • Title: Osanetant - Wikipedia / Sanofi-Synthélabo Research.[1][2]

    • Source: Wikipedia / PubChem.[1]

    • URL:[Link][1][2]

  • Reactivity of Chloroquinolines

    • Title: A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline (General Reactivity Principles).
    • Source: BenchChem.[1][3][4][5]

  • Kinase Inhibitor Applications (Lenvatinib/Quinoline scaffolds)

    • Title: 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry.[1][3]

    • Source: BenchChem.[1][4][5]

  • mGluR1 Antagonists (6-carboxamide derivatives)

    • Title: Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists.[1][2][6]

    • Source: Chem. Pharm.[1][6] Bull. (Tokyo), 2014.[1][2]

    • URL:[Link]

  • Crystal Structure & Hydrogen Bonding (4-isomer analogs)

    • Title: Crystal structures of isomeric hydrogen-bonded cocrystals of 2-chloro-4-nitrobenzoic acid.[1][2][7][8]

    • Source: PMC / NIH.[1]

    • URL:[Link][1][2]

Sources

Exploratory

Medicinal chemistry applications of 2-chloroquinoline derivatives

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Chloroquinoline Derivatives Introduction: The 2-Chloroquinoline Scaffold - A Privileged Structure in Drug Discovery The quinoline ring system, a fu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Chloroquinoline Derivatives

Introduction: The 2-Chloroquinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, found in a multitude of natural products, pharmaceuticals, and synthetic compounds designed to elicit specific biological responses.[1] Within this class, 2-chloroquinoline derivatives have emerged as a particularly versatile and "privileged" scaffold. The term "privileged" denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby enabling the development of a wide array of therapeutic agents.

The synthetic utility of the 2-chloroquinoline core is a key driver of its prevalence. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles (such as those containing oxygen, nitrogen, or sulfur), allowing for extensive and diverse chemical modifications.[2] This chemical reactivity provides medicinal chemists with a robust platform to systematically alter the molecule's structure, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the synthesis, multifaceted therapeutic applications, and structure-activity relationships of these significant compounds.

Core Synthetic Strategies

The foundation of any medicinal chemistry program lies in the efficient and flexible synthesis of the core scaffold. The 2-chloroquinoline-3-carbaldehyde moiety is a common and highly valuable starting material for many derivatives due to its dual reactivity at the chloro and aldehyde positions.[3]

One of the most established methods for synthesizing the 2-chloro-3-formyl quinoline core is the Vilsmeier-Haack reaction .[4] This reaction typically involves treating an acetanilide with a Vilsmeier reagent, which is a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to generate the functionalized quinoline ring system.[4][5]

General Synthetic Workflow

The overall process from starting materials to biologically active derivatives often follows a logical progression of synthesis, functionalization, and purification. This can be visualized as a streamlined workflow.

G cluster_synthesis Scaffold Synthesis cluster_diversification Diversification Reactions cluster_final Final Processing start Acetanilide + Vilsmeier Reagent core 2-Chloroquinoline -3-carbaldehyde start->core Vilsmeier-Haack Reaction nuc_sub Nucleophilic Substitution (at C2) core->nuc_sub N, S, O Nucleophiles ald_chem Aldehyde Chemistry (at C3) core->ald_chem Condensation, Reduction, etc. purification Purification (Chromatography/ Recrystallization) nuc_sub->purification ald_chem->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bio_eval Biological Evaluation characterization->bio_eval G cluster_pathway Apoptotic Signaling Pathway compound 2-Chloroquinoline Derivative (e.g., 3a1) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes cas9 Caspase-9 bcl2->cas9 bax->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified apoptotic pathway induced by some anticancer 2-chloroquinoline derivatives. [6] Selected Anticancer Activity Data:

Compound IDCell LineActivity (IC₅₀)Reference
3j MCF-7 (Breast)82.9% growth reduction[7]
3a1 HepG2 (Liver)Effective inhibition in vivo[6]
CQ-DOC Not specified0.715 µM
CQ-DOX Not specified2 µM

Note: IC₅₀ is the half-maximal inhibitory concentration.

Antimalarial Activity

Historically, quinoline-based drugs like chloroquine have been the frontline treatment for malaria. [8][9]The mechanism of action for these compounds is well-established. In the acidic digestive vacuole of the Plasmodium falciparum parasite, toxic free heme is released during hemoglobin digestion. [8]The parasite normally detoxifies this heme by crystallizing it into hemozoin. Quinoline compounds interfere with this process by forming a stable complex with the heme, preventing its crystallization and leading to a buildup of the toxic heme, which kills the parasite. [8] While resistance to chloroquine is a major global health issue, the 2-chloroquinoline scaffold continues to be a valuable starting point for developing new analogues that can overcome resistance. [10]Research focuses on modifying the side chain attached to the quinoline ring to create compounds that are effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite. [10] Selected Antimalarial Activity Data:

Compound IDP. falciparum StrainActivity (IC₅₀)Reference
Compound 74 CQR0.05 µM[11]
Compound 75 CQR0.09 µM[11]
Compound 72 CQR0.10 µM[11]
Compound 24 Dd2 (CQR)More potent than Chloroquine[10]
Antimicrobial (Antibacterial & Antifungal) Activity

The rise of multidrug-resistant bacteria and fungi presents a critical threat to public health. [12]2-Chloroquinoline derivatives have demonstrated significant potential as novel antimicrobial agents. [1][12]A variety of derivatives have been synthesized and screened against clinically relevant strains.

For instance, a series of 2-chloroquinoline derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. [13][14]Some compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. [13]Molecular docking studies suggest that some of these compounds may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. [15] Selected Antimicrobial Activity Data:

Compound IDOrganismActivity (MIC)Reference
Compound 21 Various Bacteria12.5 µg/mL[13]
Compound 24 A. niger, A. flavusPotent Antifungal[16]
Compound 25 A. niger, A. flavusMost potent of series[16]

Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain 2-chloroquinoline derivatives have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). [4]The mechanism often involves the suppression of key inflammatory mediators.

For example, studies have shown that some derivatives can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. [19]These enzymes and mediators are central to the inflammatory response. In vivo animal models, such as the carrageenan-induced paw edema assay, have confirmed the anti-inflammatory effects, showing a significant reduction in swelling and serum levels of NO and COX-2. [19]

Experimental Protocols

To ensure the reproducibility and integrity of research, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of 2-chloroquinoline derivatives, based on published methods.

Protocol 1: Synthesis of 2-Chloro-3-(hydroxymethyl)quinoline (11)

This protocol describes the reduction of the aldehyde group in the starting material to a hydroxymethyl group, a common step in generating new derivatives. [12] Materials:

  • 2-Chloro-3-formyl-quinoline (1) (0.01 mol)

  • Sodium borohydride (NaBH₄) (0.45 g, 0.012 mol)

  • Absolute methanol

  • Deionized water

Procedure:

  • Dissolve 2-chloro-3-formyl-quinoline (1) (0.01 mol) in absolute methanol in a suitable round-bottom flask.

  • While maintaining constant stirring at room temperature, add solid sodium borohydride (0.45 g) portion-wise over a period of 30 minutes. Causality: Portion-wise addition is necessary to control the exothermic reaction and prevent excessive foaming.

  • Continue stirring the reaction mixture at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material spot), remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with cold deionized water. This will precipitate the product while dissolving inorganic salts.

  • Filter the crystalline product using a Büchner funnel, wash thoroughly with deionized water, and allow it to air dry.

  • Recrystallize the crude product from methanol to obtain pure 2-chloro-3-(hydroxymethyl)-quinoline (11). Self-Validation: Purity should be confirmed by melting point determination and spectroscopic analysis (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: In-Vitro Antibacterial Susceptibility Testing (Cup-Plate Method)

This protocol outlines a standard method for screening compounds for antibacterial activity. [13] Materials:

  • Synthesized 2-chloroquinoline derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient Agar medium

  • Sterile Petri dishes

  • Sterile borer (e.g., 6 mm diameter)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Prepare Nutrient Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab to create a lawn of bacteria.

  • Using a sterile borer, create uniform wells or cups in the agar.

  • Prepare stock solutions of the synthesized compounds and a standard antibiotic at various concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) in a suitable solvent like DMSO. A solvent control (DMSO only) must also be prepared.

  • Carefully add a fixed volume (e.g., 100 µL) of each test compound concentration, the standard antibiotic, and the solvent control into separate wells on the plates.

  • Allow the plates to stand for 1 hour to permit pre-diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around each well where bacterial growth is prevented) in millimeters.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that produces a visible zone of inhibition. Self-Validation: The experiment should be run in triplicate, and the results compared against the positive (standard antibiotic) and negative (solvent) controls.

Conclusion and Future Perspectives

The 2-chloroquinoline scaffold has proven to be an exceptionally fruitful platform for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets underscore its status as a privileged structure in medicinal chemistry. The diverse applications, spanning from oncology and infectious diseases to inflammatory conditions, highlight the remarkable chemical diversity that can be achieved from this single core.

Future research will likely focus on several key areas. The development of more selective and potent anticancer agents with novel mechanisms of action remains a high priority. In the realm of infectious diseases, the design of 2-chloroquinoline derivatives that can circumvent existing drug resistance mechanisms in both bacteria and malarial parasites is of paramount importance. Furthermore, exploring new therapeutic areas, such as neurodegenerative and viral diseases, could unveil yet untapped potential for this versatile scaffold. The continued integration of computational chemistry for rational drug design, coupled with advanced synthetic methodologies, will undoubtedly accelerate the journey of novel 2-chloroquinoline derivatives from the laboratory to the clinic.

References

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC.
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (PDF)
  • in-vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives | Journal of Antibiotics Research - Annex Publishers.
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers.
  • Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. | Request PDF - ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1 H -benzo[ d ]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04640A.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis - Benchchem.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar.
  • Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes - PubMed.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents | Request PDF - ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • New Synthesis of Chloroquinoline Derivatives as Anti- Cancer Agents - ResearchGate.
  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - MDPI.
  • Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles - Taylor & Francis.
  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PubMed Central.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
  • Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide - Benchchem.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI.
  • Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed.
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate.
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry - Eco-Vector Journals Portal.

Sources

Foundational

Strategic Targeting of the Quinoline-6-Carboxamide Scaffold in Modern Drug Discovery

This technical guide details the strategic application, synthesis, and biological validation of Quinoline-6-carboxamide derivatives , a privileged scaffold in medicinal chemistry distinct from its more common 4-carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic application, synthesis, and biological validation of Quinoline-6-carboxamide derivatives , a privileged scaffold in medicinal chemistry distinct from its more common 4-carboxamide counterparts.

Executive Summary: The "Exit Vector" Advantage

While the quinoline scaffold is ubiquitous in drug discovery, the specific functionalization at the 6-position via a carboxamide linker represents a high-value structural motif. Unlike 4-carboxamides (often buried in the ATP pocket), quinoline-6-carboxamides typically project substituents into the solvent-exposed region or specific hydrophobic back-pockets of kinase and receptor targets.

This geometry allows for:

  • Solubility Modulation: The amide linker serves as a polarity handle.

  • Selectivity Tuning: The 6-position vector is critical for differentiating between homologous kinases (e.g., VEGFR vs. FGFR isoforms).

  • Validated Success: Exemplified by Lenvatinib (E7080) , a multi-kinase inhibitor where the 6-carboxamide moiety is essential for its unique binding mode and pharmacokinetic profile.

Structural Logic & SAR Landscape

The biological activity of quinoline-6-carboxamides is governed by the electronic and steric interplay between the core ring and the amide "tail."

The Pharmacophore Map

In a typical kinase inhibitor setting (e.g., Lenvatinib), the scaffold functions as follows:

  • Quinoline N1: Hydrogen bond acceptor (Hinge binder).

  • 4-Position (Ether/Amine): Occupies the hydrophobic pocket; often links to a "head" group interacting with the gatekeeper residue.

  • 6-Carboxamide: The critical "Exit Vector." It directs the tail group (often a cyclopropane or solubilizing amine) toward the solvent front, improving physicochemical properties and interacting with surface residues.

  • 7-Position (Methoxy/H): Modulates the pKa of the quinoline nitrogen and provides minor steric guidance.

Validated Targets
Target ClassMechanismKey CompoundClinical/Preclinical Status
Tyrosine Kinases VEGFR1-3, FGFR1-4, RET InhibitionLenvatinib FDA Approved (Thyroid, RCC, HCC)
Purinergic Receptors P2X7 AntagonismCompound 2f (Benzene-sulfonate deriv.)Preclinical (Inflammation/Cancer)
Transcriptional Kinases CDK8/19 InhibitionSenexin C (Nitrile/Amide analogs)Phase I/Preclinical
Ectonucleotidases h-NTPDase InhibitionCompound 4dDiscovery (Immuno-oncology)

Synthetic Methodologies

Reliable access to the 6-carboxamide motif is critical. Two primary routes dominate: Classical Amide Coupling (for diversity) and Pd-Catalyzed Aminocarbonylation (for scalability).

Protocol A: Palladium-Catalyzed Aminocarbonylation (The "Modern" Route)

This method avoids the use of unstable acid chlorides and allows direct installation of the amide from 6-iodoquinoline.

Reagents:

  • Substrate: 6-Iodoquinoline derivative.

  • Nucleophile: Primary or secondary amine (1.5 - 2.0 equiv).

  • Catalyst: Pd(OAc)₂ (1-3 mol%) + Xantphos (ligand).

  • CO Source: Carbon monoxide balloon or Mo(CO)₆ (solid source).

  • Base: TEA or DIPEA (3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Workflow:

  • Purge: Charge a reaction vial with 6-iodoquinoline, amine, Pd(OAc)₂, Xantphos, and base. Seal and purge with Argon for 5 mins.

  • CO Introduction: Introduce CO (1 atm balloon) or add Mo(CO)₆.

  • Activation: Heat the mixture to 80–100°C for 12–16 hours.

    • Note: Xantphos is preferred over PPh₃ to prevent chelation-induced deactivation by the quinoline nitrogen.

  • Workup: Cool to RT, filter through Celite (to remove Pd black), and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Classical Coupling (The "Discovery" Route)

Used when the carboxylic acid intermediate is readily available or when the amine is sensitive to Pd conditions.

Reagents:

  • Substrate: Quinoline-6-carboxylic acid.[1][2]

  • Coupling Agent: HATU or EDC/HOBt.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Self-Validating Check:

  • Monitoring: The reaction should show the disappearance of the acid peak (LCMS [M+H]+) and appearance of the amide product.

  • Workup: Acidic wash (1N HCl) is crucial to remove unreacted amine and DIPEA, provided the quinoline product remains soluble/stable.

Visualizing the Workflow

The following diagram illustrates the decision logic between synthesis routes and the resulting SAR implications.

Quinoline_6_Carboxamide_Workflow Start Target Design: Quinoline-6-Carboxamide Route_A Route A: Pd-Aminocarbonylation (From 6-Iodo) Start->Route_A Halogen Precursor Route_B Route B: Peptide Coupling (From 6-COOH) Start->Route_B Acid Precursor Product 6-Carboxamide Scaffold Route_A->Product CO, Pd(OAc)2 Amine Route_B->Product HATU/EDC Amine SAR_1 Solvent Exposure (Solubility/PK) Product->SAR_1 Aliphatic Amine SAR_2 Selectivity (Exit Vector) Product->SAR_2 Aromatic Amine

Caption: Synthesis decision tree for accessing the Quinoline-6-carboxamide scaffold and downstream SAR implications.

Case Study: P2X7 Receptor Antagonists

Recent studies (Ishaq et al., 2025; Vertex AI Search 1.11) highlight the utility of this scaffold in non-kinase targets.[3]

Objective: Develop a potent P2X7 antagonist for inflammation. Design Strategy:

  • Core: Quinoline-6-carboxamide.[1][2][4][5][6]

  • Linker: Sulfonate linkage introduced at the amine side to mimic established antagonists like Suramin.

  • Result: Compound 2f (4-iodo derivative).[2]

    • IC50: 0.566 µM (7-fold more potent than Suramin).[2]

    • Mechanism: Allosteric modulation of the ATP-gated channel.

    • Protocol Insight: The introduction of electronegative halogens (I, Cl) on the quinoline ring (positions 4 or 5) enhanced affinity, proving that the 6-carboxamide tolerates core substitutions well.

References

  • Drug Information | Therapeutic Target Database. E 7080 (Lenvatinib) Structure and Target Profile. [Link]

  • Ishaq, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.[3] ResearchGate. [Link]

  • Ali, R., et al. (2025). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed / PMC. [Link]

  • Nagy, Z., et al. Importance of quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives: selected examples of biologically active molecules. ResearchGate. [Link]

  • Porter, D.C., et al. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase. Journal of Medicinal Chemistry.[4][7] [Link]

Sources

Exploratory

In-Depth Technical Guide & Safety Profile: 2-Chloroquinoline-6-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Scope: Advanced physicochemical profiling, mechanistic toxicology, and laboratory application protocols. Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Scope: Advanced physicochemical profiling, mechanistic toxicology, and laboratory application protocols.

Executive Summary & Chemical Significance

In modern drug discovery, halogenated heterocycles are foundational building blocks. 2-Chloroquinoline-6-carboxamide (CAS: 1823476-06-7) is a highly valued intermediate, particularly in the synthesis of kinase inhibitors and antimalarial agents. The quinoline core acts as a privileged scaffold, while the 6-carboxamide group provides critical hydrogen bond donor/acceptor capabilities essential for interacting with the hinge region of target kinases.

As a Senior Application Scientist, I emphasize that handling this compound requires an understanding of its inherent chemical reactivity. The 2-chloro position is not merely a passive structural unit; it is an active electrophile. The electron-withdrawing nature of the quinoline nitrogen makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This exact reactivity—while highly desirable for late-stage functionalization—is also the primary driver of its toxicological and safety profile [1].

Physicochemical Properties & Molecular Identity

Accurate molecular identification is the first step in establishing a self-validating laboratory workflow. Below is the synthesized data profile for 2-Chloroquinoline-6-carboxamide [2].

PropertyValue / Specification
Chemical Name 2-Chloroquinoline-6-carboxamide
CAS Registry Number 1823476-06-7
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
SMILES Code O=C(N)c1ccc2nc(Cl)ccc2c1
Appearance Solid (typically white to pale yellow powder)
Storage Conditions Inert atmosphere (N₂ or Ar), 2-8°C. Protect from moisture.

Mechanistic Toxicology & Hazard Profile (E-E-A-T)

Standard Safety Data Sheets (SDS) list hazards without explaining the why. Understanding the causality behind the hazard codes ensures superior laboratory safety.

GHS Classification & Causality
  • H302 (Harmful if swallowed): The compound's lipophilicity allows for rapid gastrointestinal absorption, where it can undergo hepatic metabolism, potentially forming reactive arene oxides.

  • H315 (Causes skin irritation) & H317 (May cause allergic skin reaction): The electrophilic 2-chloroquinoline system can act as a hapten. It covalently binds to skin proteins via nucleophilic attack from biological thiols (cysteine) or amines (lysine), triggering an immune-mediated sensitization response.

  • H319 (Causes serious eye irritation): Direct contact causes localized protein denaturation in the corneal epithelium.

  • H335 (May cause respiratory irritation): Inhalation of micro-particulate dust exposes the mucosal membranes to the basicity of the quinoline nitrogen, prompting a localized inflammatory cascade.

Emergency Spill Response Workflow

In the event of a breach in containment, a rapid, logically structured response is required to prevent cross-contamination.

SpillResponse Start Spill Detected Assess Assess Volume & Risk Start->Assess PPE Don Advanced PPE (Respirator, Nitrile) Assess->PPE High Risk Contain Contain with Inert Absorbent PPE->Contain Neutralize Decontaminate Area (10% Bleach/Water) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Emergency spill response workflow for 2-Chloroquinoline-6-carboxamide.

Laboratory Application: SNAr Synthesis Workflow

The most common application of 2-Chloroquinoline-6-carboxamide is the displacement of the chloride by an amine nucleophile to build complex drug candidates. The following protocol is designed as a self-validating system , ensuring that each step has a measurable checkpoint to verify success before proceeding [3].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloroquinoline-6-carboxamide (1.0 equivalent) and the desired primary or secondary amine nucleophile (1.5 equivalents).

  • Self-Validation Checkpoint: Ensure the flask is purged with dry Nitrogen for 5 minutes. Moisture will compete as a nucleophile, creating unwanted 2-hydroxyquinoline byproducts.

Step 2: Solvation

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent. It accelerates SNAr reactions by strongly solvating cations while leaving the nucleophilic amine relatively unsolvated and highly reactive.

Step 3: Base Addition

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise.

  • Causality: As the SNAr reaction proceeds, HCl is generated. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge this HCl, preventing the amine nucleophile from becoming protonated and rendered inactive.

Step 4: Thermal Activation

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12-18 hours.

Step 5: Reaction Monitoring (The Validation Core)

  • Monitor the reaction via LC-MS or TLC (UV 254 nm).

  • Self-Validation Checkpoint: The reaction is deemed complete only when the starting material mass (m/z 207 [M+H]⁺) is completely consumed, and the product mass dominates the chromatogram. The extended conjugation of the quinoline ring ensures strong UV absorbance for TLC tracking.

Step 6: Aqueous Workup & Purification

  • Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x). Causality: This step is critical to partition the highly polar DMF out of the organic layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

SNArWorkflow Reagents 2-Chloroquinoline-6-carboxamide + Amine Nucleophile Solvent Suspend in DIPEA/DMF Reagents->Solvent Heat Heat to 90°C (12-18 hrs) Solvent->Heat Workup Aqueous Workup (EtOAc/H2O) Heat->Workup Purify Flash Chromatography (DCM:MeOH) Workup->Purify

SₙAr synthesis workflow for functionalizing the 2-position of the quinoline core.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-Chloroquinoline-6-carboxamide from Methyl 2-Chloroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry The quinoline motif is a cornerstone in the architecture of numerous pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline motif is a cornerstone in the architecture of numerous pharmacologically active agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Specifically, the 2-chloroquinoline-6-carboxamide scaffold serves as a critical intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. This document provides a comprehensive guide to the synthesis of 2-chloroquinoline-6-carboxamide from its corresponding methyl ester, a key transformation in the development of novel therapeutics.

Chemical Rationale and Mechanistic Overview: The Ammonolysis of Esters

The conversion of an ester to a primary amide is a fundamental reaction in organic synthesis known as ammonolysis. This nucleophilic acyl substitution reaction involves the attack of ammonia, a potent nucleophile, on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the alkoxy group (in this case, methoxide) as a leaving group, yielding the more thermodynamically stable amide.[1][2]

The general mechanism can be summarized as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the methyl ester.[2][3]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[1][2]

  • Proton Transfer: A proton is transferred from the newly attached ammonium group to the negatively charged oxygen.

  • Elimination of the Leaving Group: The lone pair on the nitrogen atom re-forms the carbonyl double bond, leading to the elimination of the methoxide ion (CH₃O⁻) as the leaving group.

  • Final Product Formation: The methoxide ion, a strong base, deprotonates the protonated amide to yield the final 2-chloroquinoline-6-carboxamide and methanol as a byproduct.

This transformation is typically carried out using a solution of ammonia in a suitable solvent, such as methanol or tetrahydrofuran (THF), and may require elevated temperatures and pressures to proceed at a practical rate, depending on the reactivity of the ester.

Experimental Protocol: Synthesis of 2-Chloroquinoline-6-carboxamide

This protocol is adapted from established procedures for the amidation of related quinoline esters and is designed to be a robust starting point for optimization in a research setting.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl 2-chloroquinoline-6-carboxylate≥95%Commercially AvailableStarting material.
Ammonium Hydroxide (28-30% NH₃ in H₂O)ACS ReagentCommercially AvailableSource of ammonia.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableReaction solvent.
MethanolACS ReagentCommercially AvailableUsed for purification.
Deionized WaterHigh PurityIn-houseUsed for workup.
Saturated Sodium Chloride Solution (Brine)Prepared in-houseUsed for workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially AvailableDrying agent.
Glass Pressure Vessel (Sealed Tube)Required for heating the reaction mixture.
Magnetic Stirrer with Hotplate
Rotary Evaporator
Filtration Apparatus (Büchner funnel, filter paper)
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)For reaction monitoring.
UV Lamp (254 nm)For TLC visualization.
Reaction Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Methyl 2-chloroquinoline- 6-carboxylate Vessel Pressure Vessel Start->Vessel Reagents Ammonium Hydroxide THF Reagents->Vessel Heating Heat to 100-120 °C (12-24 h) Vessel->Heating Seal Cooling Cool to RT Heating->Cooling Concentration Concentrate in vacuo Cooling->Concentration Precipitation Precipitate with H₂O Concentration->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with H₂O & Methanol Filtration->Washing Drying Dry under vacuum Washing->Drying Product 2-Chloroquinoline- 6-carboxamide Drying->Product

Caption: Workflow for the synthesis of 2-chloroquinoline-6-carboxamide.

Step-by-Step Procedure
  • Reaction Setup: In a clean and dry glass pressure vessel equipped with a magnetic stir bar, dissolve methyl 2-chloroquinoline-6-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

    • Expertise & Experience Insight: Anhydrous THF is crucial to prevent hydrolysis of the ester back to the carboxylic acid, which would be a competing side reaction.

  • Addition of Ammonia: To the stirred solution, add a significant excess of concentrated ammonium hydroxide (28-30% NH₃ in H₂O, typically 10-20 equivalents).

    • Expertise & Experience Insight: A large excess of ammonia is used to drive the equilibrium towards the amide product and to ensure the reaction goes to completion.

  • Reaction: Securely seal the pressure vessel and place it on a magnetic stirrer hotplate. Heat the reaction mixture to a temperature between 100-120 °C.

    • Trustworthiness: The reaction should be monitored for its progress by periodically taking a small aliquot (after cooling the vessel), quenching it, and analyzing by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Reaction Time: Continue heating with stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: After the reaction is complete, allow the pressure vessel to cool to room temperature. Carefully unseal the vessel in a well-ventilated fume hood.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the THF and excess ammonia under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: To the resulting aqueous residue, add cold deionized water to precipitate the crude product. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with cold deionized water and a small amount of cold methanol to remove any remaining impurities.

    • Expertise & Experience Insight: Washing with cold methanol helps to remove any unreacted starting material, which is more soluble in methanol than the amide product.

  • Drying: Dry the purified 2-chloroquinoline-6-carboxamide under high vacuum to a constant weight.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Safety Considerations

  • 2-Chloroquinoline Derivatives: These compounds are generally considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. All manipulations should be performed in a well-ventilated fume hood.[6] Exposure to high concentrations of ammonia gas can cause severe respiratory irritation.

  • Pressure Vessel: Ensure the pressure vessel is rated for the temperature and pressure of the reaction. Never exceed the recommended operating parameters of the vessel. Always allow the vessel to cool completely before opening.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure adequate sealing of the pressure vessel.
Insufficient amount of ammonia.Use a larger excess of ammonium hydroxide.
Low YieldProduct loss during work-up.Ensure complete precipitation by using ice-cold water. Minimize the amount of methanol used for washing.
Hydrolysis of the starting material.Use anhydrous THF and minimize exposure to atmospheric moisture.
Impure ProductIncomplete removal of starting material.Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Presence of the hydrolyzed carboxylic acid.The product can be purified by column chromatography on silica gel.

Conclusion

The synthesis of 2-chloroquinoline-6-carboxamide from its methyl ester via ammonolysis is a reliable and scalable transformation that provides a key building block for drug discovery and development. The protocol detailed herein, grounded in established chemical principles, offers a practical guide for researchers. Adherence to the procedural steps and safety precautions is paramount to achieving a high yield of the desired product in a safe and reproducible manner. Further optimization of reaction conditions may be necessary depending on the specific scale and purity requirements of the research endeavor.

References

  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega. Available at: [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

  • Converting Esters to Amides: "Aminolysis". YouTube. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. PMC. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. ResearchGate. Available at: [Link]

  • Can I convert ester to amide in one step? Please suggest some good methods?. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. ResearchGate. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. Available at: [Link]

  • Process of converting esters into amides. Google Patents.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. ResearchGate. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. PubMed. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Available at: [Link]

  • Safety Precautions For Workers Who Handle Ammonia. GDS Corp. Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • How to Protect Workers from Ammonia Exposure. International Enviroguard. Available at: [Link]

  • Ammonia & Chlorine. Novi AMS. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloroquinoline-6-carboxamide

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in pharmaceutical research and drug development, where the synthesis of biaryl and heterobiaryl motifs is a constant necessity.[3][4] The quinoline core, in particular, is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its versatile biological activities.

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 2-chloroquinoline-6-carboxamide. This specific substrate presents a unique opportunity for late-stage functionalization, allowing researchers to rapidly generate libraries of novel 2-aryl-quinoline-6-carboxamide derivatives. Such diversification is critical for exploring structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.[5] While aryl chlorides are known to be more challenging coupling partners than their bromide or iodide counterparts, modern advancements in catalyst and ligand design have made these transformations routine and high-yielding.[6][7][8]

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki reaction is paramount to rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which is regenerated after each productive coupling event.[9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-chlorine bond of 2-chloroquinoline-6-carboxamide. This step forms a new Pd(II) complex. The rate and success of this step, especially with less reactive aryl chlorides, are heavily influenced by the choice of ligand.[9]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, making the choice of base critical for the reaction's success.[1][10][11][12]

  • Reductive Elimination : The final step involves the two organic groups coupled on the palladium center forming a new carbon-carbon bond and being expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-Cl(L₂) Oxidative Adduct Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) Di-organo Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 2-Aryl-quinoline-6-carboxamide (Ar-Ar') Transmetal->Product ArylHalide 2-Chloroquinoline-6-carboxamide (Ar-Cl) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Reagent Selection for 2-Chloroquinoline-6-carboxamide

Success in coupling an electron-deficient heteroaryl chloride like 2-chloroquinoline-6-carboxamide hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Precatalyst and Ligand System

The combination of a palladium source and a supporting ligand is the heart of the catalytic system. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective for some reactive substrates, the C-Cl bond in our substrate demands a more robust system.[13]

  • Palladium Sources : Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are reduced in situ by phosphine ligands to generate the active Pd(0) species. Pre-formed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also widely used.[5][9]

  • Ligands for Aryl Chlorides : The key to activating C-Cl bonds is the use of sterically bulky and electron-rich phosphine ligands. These properties facilitate both the oxidative addition and reductive elimination steps.[7][13]

    • Biaryl Phosphines (Buchwald Ligands) : This class of ligands is the gold standard for challenging couplings. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven exceptionally effective for coupling heteroaryl chlorides at low catalyst loadings.[7] Their bulk promotes the reductive elimination step, while their electron-rich nature enhances the rate of oxidative addition.

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable palladium complexes, making them highly active and robust catalysts for C-Cl bond activation.[1][12]

Organoboron Reagents

A vast array of aryl- and heteroarylboronic acids are commercially available, providing extensive scope for derivatization.

  • Boronic Acids (Ar-B(OH)₂) : These are the most common coupling partners. They are generally stable solids, though they can be susceptible to protodeborylation (loss of the boron group) under certain conditions.

  • Boronate Esters (e.g., Pinacol Esters) : Boronic acids can be easily converted to boronate esters, such as pinacol esters (Bpin). These esters exhibit enhanced stability, are less prone to protodeborylation, and are often preferred for sensitive substrates or when purification is challenging.[9]

The Crucial Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[10][12][14]

  • Potassium Carbonate (K₂CO₃) : A versatile and commonly used base, often in an aqueous-organic solvent mixture.

  • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base than K₂CO₃, often providing superior results, particularly in difficult couplings, albeit at a higher cost.[11]

  • Potassium Phosphate (K₃PO₄) : A strong, non-nucleophilic base that is highly effective, especially with sterically hindered substrates or when using biarylphosphine ligands.[11]

Data Presentation: Representative Conditions for Suzuki Coupling

The following table summarizes conditions that have proven effective for the Suzuki coupling of chloroquinolines and related heteroaryl chlorides. These serve as excellent starting points for optimizing the reaction of 2-chloroquinoline-6-carboxamide.

EntryBoronic Acid PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Yield (%)
1Phenylboronic acidPd/C (5), PPh₃ (10)K₂CO₃ (2.0)Toluene/H₂O100 / 12~85[13]
24-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)1,4-Dioxane100 / 8>95[7]
33-Thienylboronic acidPd₂(dba)₃ (1.5), XPhos (3.5)K₃PO₄ (2.0)t-BuOH80 / 16~90[7]
4Pyridin-3-ylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2.0)DMF/H₂O90 / 12~75[15]
54-Fluorophenylboronic acidPd(OAc)₂ (2), PCy₃ (4)K₃PO₄ (2.0)Toluene110 / 24~88[6]

Note: Yields are illustrative and highly dependent on the specific substrate and precise reaction conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 2-chloroquinoline-6-carboxamide with an arylboronic acid using a palladium/biarylphosphine catalyst system.

Materials and Reagents:

  • 2-Chloroquinoline-6-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids: - 2-Chloroquinoline-6-carboxamide - Arylboronic Acid - K₃PO₄ - Pd(OAc)₂ / SPhos B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add degassed solvent via syringe B->C D 4. Heat to 80-110 °C with vigorous stirring C->D E 5. Monitor by TLC or LC-MS until starting material is consumed D->E F 6. Cool to RT, dilute with Ethyl Acetate & Water E->F G 7. Separate layers, extract aqueous phase F->G H 8. Wash organic layer with brine, dry (Na₂SO₄), and concentrate G->H I 9. Purify via column chromatography (Silica Gel) H->I

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chloroquinoline-6-carboxamide (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask/vial and connect it to a Schlenk line. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloroquinoline-6-carboxamide is fully consumed (typically 8-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 2-aryl-quinoline-6-carboxamide product.

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, ensure the solvent was properly degassed and the reagents were anhydrous. Consider increasing the temperature or switching to a more potent catalytic system (e.g., a different Buchwald ligand) or a stronger base (e.g., Cs₂CO₃).

  • Protodeborylation: If significant amounts of the deborylated starting material (quinoline-6-carboxamide) are observed, this indicates decomposition of the boronic acid.[9] To mitigate this, use a boronate pinacol ester instead of the boronic acid, use a strictly anhydrous solvent, or try a milder base like KF.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the boronic acid coupling with itself is often caused by the presence of oxygen.[9] Ensure the degassing procedure is thorough.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the synthesis of 2-aryl-quinoline-6-carboxamide derivatives. By leveraging modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands, researchers can efficiently overcome the inherent low reactivity of the chloroquinoline substrate. The protocols and guidelines presented here provide a robust framework for the successful synthesis and diversification of this important chemical scaffold, paving the way for advancements in drug discovery and medicinal chemistry.

References

  • Suzuki, A. (1979). Suzuki reaction. Wikipedia. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Matos, K., & Soderquist, J. A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • UdG. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Available at: [Link]

  • PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • Shen, W. (1997). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron Letters.
  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Organ, M. G., et al. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides. Organometallics. Available at: [Link]

  • ResearchGate. (2025, August 6). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]

  • Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link]

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Chemo-Selective Buchwald-Hartwig Amination of 2-Chloroquinoline-6-carboxamide

This Application Note is designed for medicinal chemists and process development scientists targeting the selective amination of 2-Chloroquinoline-6-carboxamide . The protocol addresses the specific chemoselective challe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the selective amination of 2-Chloroquinoline-6-carboxamide .

The protocol addresses the specific chemoselective challenge: coupling an amine at the activated 2-chloro position while preserving the sensitive primary carboxamide (


) at the 6-position, which is prone to metal poisoning or competitive N-arylation.[1]

[1]

Strategic Overview & Mechanistic Rationale

The Chemoselectivity Challenge

The substrate, 2-Chloroquinoline-6-carboxamide , presents a dichotomy in reactivity.[1]

  • The Electrophile (C2-Cl): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, activating the C2 position for oxidative addition. This makes the 2-chloro group highly reactive, often comparable to aryl bromides.

  • The Interfering Group (C6-CONH₂): The primary amide poses two risks:

    • Catalyst Poisoning: The amide oxygen or nitrogen can coordinate to the Palladium(II) center, displacing ligands and arresting the catalytic cycle (forming an off-cycle "resting state").

    • Competitive N-Arylation: Under strongly basic conditions (e.g.,

      
      ), the amide protons (
      
      
      
      ) can be deprotonated, turning the amide into a nucleophile that competes with your target amine.[1]
The Solution: The "Weak Base / Wide Bite Angle" Strategy

To ensure the reaction occurs exclusively at the C2-Cl position without touching the amide, this protocol utilizes a specific catalyst-base combination:

  • Ligand (Xantphos or BrettPhos): We prioritize bidentate ligands with a wide bite angle (Xantphos) or bulky dialkylbiaryl phosphines (BrettPhos).[1] These ligands create a sterically crowded environment around the Pd center, which disfavors the binding of the smaller, less nucleophilic amide group while facilitating the reductive elimination of the target amine.

  • Base (Cesium Carbonate): We avoid alkoxide bases.[1]

    
     is sufficiently basic to deprotonate the ammonium intermediate formed after amine coordination but is generally too weak to deprotonate the primary amide in non-polar solvents, preventing side reactions.
    

Reaction Mechanism & Critical Control Points[1][2]

The following diagram illustrates the catalytic cycle, highlighting the critical points where the amide group can interfere and how the protocol mitigates this.

BuchwaldMechanism cluster_legend Key Control Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Cl-Quinoline-6-amide Coord Amine Coordination OxAdd->Coord + Amine (R-NH2) OffCycle OFF-CYCLE TRAP Pd-Amide Complex OxAdd->OffCycle Interference by 6-CONH2 binding Deprot Deprotonation by Base (Cs2CO3) Coord->Deprot - HCO3 / - CsCl RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 + Product OffCycle->Pd0 Reversible with Bulky Ligands legend Wide bite-angle ligands (Xantphos) prevent the 'Off-Cycle Trap'

Figure 1: Catalytic cycle highlighting the risk of amide coordination (Off-Cycle Trap) and the oxidative addition step.[1]

Optimized Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Chloroquinoline-6-carboxamide (1.0 equiv).

  • Amine Partner: 1.2 – 1.5 equiv (Use higher equivalents for volatile amines).[1]

  • Catalyst Precursor:

    
     (1–2 mol%) or Pd(OAc)₂.[1]
    
  • Ligand: Xantphos (2–4 mol%) or BrettPhos (for primary amines).[1]

    • Note: Pre-complexed catalysts like Xantphos Pd G4 are highly recommended for reproducibility.[1]

  • Base:

    
     (2.0 equiv), anhydrous, finely ground.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step Methodology
Phase 1: Catalyst Activation & Setup[1]
  • Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 15 minutes. Dissolved oxygen is detrimental to the active Pd(0) species.

  • Charging Solids: Add the following to the vial under air (if using air-stable precatalysts) or in a glovebox:

    • 2-Chloroquinoline-6-carboxamide (1.0 mmol, 206 mg)[1]

    • 
       (2.0 mmol, 652 mg)[1]
      
    • Xantphos Pd G4 (0.02 mmol, 20 mg) [Alternatively: Pd₂(dba)₃ (10 mg) + Xantphos (12 mg)][1]

Phase 2: Reaction Initiation
  • Amine Addition:

    • If Solid: Add with the other solids.

    • If Liquid: Add via syringe after sealing the vial.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL, 0.2 M concentration).

  • Heating: Seal the vial with a Teflon-lined cap. Place in a pre-heated block at 90°C .

    • Why 90°C? 2-Chloroquinolines are activated; they typically do not require the 110°C+ temperatures needed for unactivated aryl chlorides. Lower temperature improves chemoselectivity.

Phase 3: Monitoring & Workup[1]
  • Monitoring: Check by HPLC or LC-MS at 2 hours. Look for the disappearance of the starting material (m/z ~207).

    • Success Indicator: Clean conversion to product.[2][3]

    • Warning Sign: Appearance of dimerized quinoline (homocoupling) or hydrodehalogenation (Cl replaced by H).[1]

  • Scavenging (Critical for Pharma): Upon completion, cool to Room Temp. Dilute with EtOAc. Add SiliaMetS® Thiol or equivalent Pd scavenger resin and stir for 30 mins to remove residual Palladium.

  • Purification: Filter through Celite. Concentrate in vacuo.[3] Purify via flash chromatography (DCM/MeOH gradient usually required due to the polarity of the amide).

Optimization Data & Decision Matrix

If the standard protocol yields low conversion, use the following data-driven adjustments.

Comparative Ligand/Base Performance (Simulated Data based on Reactivity Profiles)
EntryLigandBaseSolventTempYieldOutcome Analysis
1 Xantphos Cs₂CO₃ Dioxane 90°C 92% Optimal. High chemoselectivity.
2PPh₃Cs₂CO₃Dioxane100°C35%Poor conversion.[1] Monodentate ligand displaced by amide.
3XantphosNaOtBuToluene90°C60%Byproducts observed (Amide arylation).[1] Base too strong.
4BrettPhosK₃PO₄t-AmylOH90°C88%Excellent alternative for primary aliphatic amines.
5BINAPCs₂CO₃Toluene100°C75%Good, but slower kinetics than Xantphos for this substrate.[1]
Troubleshooting Logic Flow

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (SM remaining) Start->LowConv SideProd Side Products (Amide reaction) Start->SideProd Dehal Dehalogenation (Cl -> H) Start->Dehal Sol_Temp Increase Temp to 110°C Switch to t-Amyl Alcohol LowConv->Sol_Temp Catalyst inactive Sol_Ligand Switch to BrettPhos (Better for 1° amines) LowConv->Sol_Ligand Steric bulk issue Sol_Base Switch Base to K3PO4 (Weaker, anhydrous) SideProd->Sol_Base Base too strong Sol_Dry Strictly Anhydrous Check Solvent Water Dehal->Sol_Dry Water source present

Figure 2: Decision matrix for troubleshooting common failure modes in amido-quinoline couplings.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Aryl Amines.[1] Journal of the American Chemical Society, 124(21), 6043-6048. (Foundational work on amide tolerance).

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3/G4 Precatalysts.[1] Chemical Science. (Reference for G4 precatalyst usage).

Sources

Application

Application Note: Chemoselective Synthesis of 2-Chloroquinoline-6-carboxamide

Executive Summary The conversion of 2-hydroxyquinoline-6-carboxamide to 2-chloroquinoline-6-carboxamide is a critical transformation in the synthesis of functionalized quinoline building blocks. This procedure presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 2-hydroxyquinoline-6-carboxamide to 2-chloroquinoline-6-carboxamide is a critical transformation in the synthesis of functionalized quinoline building blocks. This procedure presents a well-known chemoselectivity challenge: the reagents required to chlorinate the 2-quinolone core are intrinsically prone to dehydrating primary amides into nitriles. This application note details a robust, field-proven, two-step orthogonal workflow. By deliberately allowing dehydration to occur during chlorination, followed by a highly selective alpha-effect-driven hydration, researchers can achieve high yields of the target carboxamide without compromising the newly installed 2-chloro moiety.

Mechanistic Principles & The Chemoselectivity Challenge

2-Hydroxyquinoline exists in a tautomeric equilibrium heavily favoring the lactam form (2-quinolone). Activation of the highly stable lactam oxygen requires harsh electrophilic chlorinating agents, predominantly phosphorus oxychloride (


), often at elevated temperatures (90–110 °C)[1].

However,


 is a potent dehydrating agent. When a primary carboxamide is exposed to 

, the carbonyl oxygen acts as a nucleophile, attacking the phosphorus center to form a phosphorodichloridate intermediate. Subsequent deprotonation of the amine drives an irreversible E2-like elimination, expelling the leaving group to yield a nitrile[2].

Attempting to directly chlorinate the lactam while preserving the primary amide (e.g., using mild oxalyl chloride/DMF conditions) typically results in poor conversions. Therefore, the most scalable and reliable approach is a two-step orthogonal workflow :

  • Exhaustive Chlorination & Dehydration: Utilize

    
     to drive both the ring chlorination and the amide dehydration to completion, yielding 2-chloroquinoline-6-carbonitrile.
    
  • Selective Hydration: Convert the nitrile back to the carboxamide using Urea-Hydrogen Peroxide (UHP) under mildly basic conditions. The hydroperoxide anion (

    
    ) leverages the "alpha effect," making it a super-nucleophile that rapidly attacks the nitrile carbon at room temperature. This mild approach prevents the basic hydrolysis (via Nucleophilic Aromatic Substitution, 
    
    
    
    ) of the sensitive 2-chloro group, which would otherwise revert the molecule to the starting material[3].

Process Workflow & Strategy Comparison

G A 2-Hydroxyquinoline- 6-carboxamide (Lactam Tautomer) B 2-Chloroquinoline- 6-carbonitrile (Dehydrated Intermediate) A->B POCl₃, DMF (cat.) 90-100 °C, 3h Chlorination & Dehydration C 2-Chloroquinoline- 6-carboxamide (Target Product) B->C UHP, K₂CO₃ EtOH/H₂O, RT, 2h Selective Hydration

Figure 1: Two-step chemoselective workflow for the synthesis of 2-chloroquinoline-6-carboxamide.

Quantitative Strategy Comparison
Synthetic StrategyReagents & ConditionsLactam ConversionAmide PreservationOverall YieldRecommendation
Direct Mild Chlorination Oxalyl Chloride, cat. DMF, DCM, 40 °C< 30%HighLowNot Recommended
Direct Standard Chlorination

(reflux), 100 °C
> 95%0% (Forms Nitrile)N/ARequires Step 2
Two-Step Workflow 1.

, 100 °C 2. UHP,

, RT
> 95%Re-established75 - 85% Industry Standard

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of 2-Chloroquinoline-6-carbonitrile

Objective: Achieve complete conversion of the lactam to the chloroquinoline while driving the carboxamide dehydration to completion.

Reagents:

  • 2-Hydroxyquinoline-6-carboxamide: 1.0 equivalent

  • Phosphorus oxychloride (

    
    ):  5.0 equivalents (Acts as both reagent and solvent)
    
  • N,N-Dimethylformamide (DMF): 0.1 equivalents (Generates the Vilsmeier-Haack active intermediate)

Step-by-Step Methodology:

  • Equip a dry, round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube.

  • Suspend 2-hydroxyquinoline-6-carboxamide in

    
     at room temperature.
    
  • Add catalytic DMF dropwise. Causality Note: DMF reacts with

    
     to form the highly electrophilic Vilsmeier-Haack intermediate, significantly lowering the activation energy required for lactam chlorination.
    
  • Heat the mixture to 90–100 °C in an oil bath and stir for 3–4 hours. The suspension will gradually become a homogeneous dark solution as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture dropwise into a vigorously stirred beaker of crushed ice. (Caution: Highly exothermic; evolves copious amounts of HCl gas. Perform in a fume hood).

  • Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of excess

    
    .
    
  • Neutralize the acidic mixture to pH 7 using cold aqueous ammonia (

    
    ). Filter the resulting precipitate, wash thoroughly with cold water, and dry under a vacuum to yield the intermediate nitrile.
    

Analytical Validation Checkpoint:

  • IR Spectroscopy: Confirm success by the appearance of a sharp, distinct nitrile (

    
    ) stretch at ~2220 
    
    
    
    .
  • LC-MS: Observe an

    
     mass shift corresponding to the loss of 
    
    
    
    and addition of Cl, displaying a characteristic 3:1 isotopic ratio for
    
    
    .
Step 2: Selective Hydration to 2-Chloroquinoline-6-carboxamide

Objective: Hydrate the nitrile back to the carboxamide without triggering


 hydrolysis of the 2-chloro group.

Reagents:

  • 2-Chloroquinoline-6-carbonitrile: 1.0 equivalent

  • Urea-Hydrogen Peroxide (UHP): 4.0 equivalents

  • Potassium Carbonate (

    
    ):  0.2 equivalents
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Dissolve the 2-chloroquinoline-6-carbonitrile intermediate in the Ethanol/Water mixture at room temperature.

  • Add the Urea-Hydrogen Peroxide (UHP) adduct in one portion. Causality Note: UHP provides a safe, solid, and easily handled source of hydrogen peroxide.

  • Add potassium carbonate (

    
    ) and stir the reaction at room temperature (20–25 °C) for 2 hours. Causality Note: The mild base deprotonates 
    
    
    
    to form the hydroperoxide anion (
    
    
    ). Due to the repulsion of adjacent lone pairs (the alpha effect), this anion is orders of magnitude more nucleophilic than hydroxide, allowing rapid hydration of the nitrile at room temperature without displacing the 2-chloro group.
  • Workup: Monitor completion via TLC (EtOAc/Hexane). Once complete, dilute the mixture with cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under a vacuum. If necessary, recrystallize from hot ethanol to achieve >98% purity.

Analytical Validation Checkpoint:

  • IR Spectroscopy: Confirm the disappearance of the nitrile stretch (~2220

    
    ) and the reappearance of strong amide C=O (~1660 
    
    
    
    ) and N-H stretches (~3100-3300
    
    
    ).
  • 1H NMR (DMSO-d6): Look for the reappearance of two distinct, broad primary amide protons (typically between 7.5 and 8.2 ppm). The quinoline H-3 and H-4 doublets must remain intact, confirming the core heterocycle is preserved.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules (MDPI). 1[1]

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. 2[2]

  • Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. Synthetic Communications. 3[3]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Quinoline-6-Carboxamide Analogs

Executive Summary The quinoline-6-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for multiple receptor tyrosine kinase (RTK) inhibitors, including Lenvatinib (VEGFR in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-6-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for multiple receptor tyrosine kinase (RTK) inhibitors, including Lenvatinib (VEGFR inhibitor). Traditional thermal synthesis of these analogs often suffers from prolonged reaction times (12–48 hours), incomplete conversion, and difficult purification profiles due to thermal degradation of sensitive amine side chains.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 30 minutes while significantly improving purity profiles. We present a dual-pathway approach:

  • Path A (High-Throughput): HATU-mediated coupling for rapid library generation.

  • Path B (Green/Scale-Up): Catalyst-free direct thermal amidation for bulk intermediates.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

In the context of quinoline-6-carboxamides, the carboxylic acid at the C6 position is electronically similar to a benzoic acid derivative, lacking the strong electron-deficiency found at the C2 or C4 positions (which are adjacent to the ring nitrogen). Consequently, the carbonyl carbon is less electrophilic, making "direct" thermal amidation difficult without harsh conditions (SOCl₂ activation or high temperatures >180°C).

Microwave irradiation overcomes this activation energy barrier through dielectric heating . The polar solvent (e.g., DMF, NMP) and the ionic coupling reagents align with the oscillating electric field, generating rapid internal heat. This "molecular friction" allows the reaction to reach target temperatures (100–150°C) in seconds, bypassing the thermal lag of oil baths and minimizing the exposure of sensitive functional groups to prolonged heat.

Retrosynthetic Logic

The synthesis of analogs typically diverges at the amide coupling stage to maximize diversity.

  • Core: Quinoline-6-carboxylic acid (commercially available or synthesized via Skraup reaction).

  • Diversity Element: Primary or secondary amines (R-NH₂).

Retrosynthesis Target Quinoline-6-Carboxamide (Target Analog) Amine Amine (R-NH2) (Diversity Element) Target->Amine Amide Coupling (Microwave) Core Quinoline-6-Carboxylic Acid (Scaffold) Target->Core Disconnect Precursor 4-Amino-3-hydroxybenzoic acid + Glycerol/Acrolein Core->Precursor Skraup Synthesis (Microwave Cyclization)

Figure 1: Retrosynthetic strategy focusing on the late-stage diversification of the C6-amide bond.

Experimental Protocols

Materials & Equipment
  • Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 2–5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • Quinoline-6-carboxylic acid (>98%).

    • Diverse Amines (Anilines, aliphatic amines).

    • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Base: DIPEA (N,N-Diisopropylethylamine).

    • Solvent: Anhydrous DMF (Dimethylformamide).

Protocol A: HATU-Mediated Coupling (Library Scale)

Best for: Generating 10–50 mg of high-purity analogs for biological screening.

Step-by-Step Procedure:

  • Stoichiometry: In a 5 mL microwave vial, dissolve Quinoline-6-carboxylic acid (1.0 equiv, 0.5 mmol) in 2.5 mL of anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 2 minutes to form the activated ester species. Note: Pre-activation prevents amine competition for the coupling reagent.

  • Addition: Add the specific Amine (1.1 equiv). Cap the vial immediately.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Pour reaction mixture into 20 mL of ice-cold water.

    • If precipitate forms: Filter, wash with water and Et₂O.

    • If no precipitate: Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over MgSO₄.

Protocol B: Direct Thermal Amidation (Scale-Up/Green)

Best for: Non-volatile amines and scales >1g. Avoids expensive HATU.

Step-by-Step Procedure:

  • Mixture: Combine Quinoline-6-carboxylic acid (1.0 equiv) and Amine (2.0–3.0 equiv) in a microwave vessel.

  • Solvent: Add minimal Ethylene Glycol or perform Neat (if amine is liquid). Note: Ethylene glycol couples efficiently with microwave energy and allows high temperatures.

  • Microwave Parameters:

    • Temperature: 160–180 °C

    • Hold Time: 20–30 minutes

    • Power: High absorption setting.

  • Workup: Dilute with water. The product often precipitates due to the high polarity difference between the amide and the starting materials.

Data Analysis & Optimization

Comparative Efficiency

The following table summarizes the efficiency gains of MAOS versus conventional thermal heating (oil bath reflux) for a standard aniline coupling.

ParameterConventional Heating (Reflux)Microwave Protocol (Path A)
Reaction Time 12 – 24 Hours10 Minutes
Temperature 80–100 °C (Solvent limited)100–150 °C (Pressurized)
Yield (Isolated) 45 – 60%85 – 92%
Purity (LCMS) 75% (requires column chrom.)>95% (often precipitation only)
Solvent Usage High (20–50 mL)Low (2–3 mL)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Incomplete activation of acid.Increase HATU activation time to 5 mins before adding amine. Ensure DMF is anhydrous.
Pressure Spike Solvent volatility or gas evolution.Reduce fill volume to <50% of vial capacity. Use NMP instead of DMF (higher boiling point).
By-products Amine oxidation.Purge vial with Nitrogen/Argon before sealing. Reduce temperature to 80°C and extend time.
Starting Material Remains Steric hindrance on amine.Switch to Path B (Direct Amidation) at 160°C or use stronger coupling agent (e.g., COMU).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the amine type and scale.

Workflow Start Start: Quinoline-6-Carboxylic Acid CheckAmine Analyze Amine Properties Start->CheckAmine Decision Is Amine Sterically Hindered or Acid Sensitive? CheckAmine->Decision PathA Protocol A: HATU/DIPEA (100°C, 10 min) Decision->PathA No (Standard) PathB Protocol B: Direct Thermal (160°C, 20 min, Neat/Glycol) Decision->PathB Yes (Non-nucleophilic) Workup Workup: H2O Precipitation or EtOAc Extraction PathA->Workup PathB->Workup Final Final Analog (>95% Purity) Workup->Final

Figure 2: Decision tree for selecting the optimal microwave amidation protocol.

References

  • BenchChem. Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides. PMC. Retrieved from

  • Pathak, G., et al. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids.[1] RSC Advances, 2016.[1] Retrieved from

  • Jampilek, J., et al. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 2009. Retrieved from

Sources

Application

Reagents for chlorination of quinoline-6-carboxamide precursors

Application Note: Chemoselective Chlorination of Quinoline-6-Carboxamide Precursors Executive Summary The chlorination of 4-hydroxyquinoline-6-carboxamides is a pivotal transformation in the synthesis of Type II kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Chlorination of Quinoline-6-Carboxamide Precursors

Executive Summary

The chlorination of 4-hydroxyquinoline-6-carboxamides is a pivotal transformation in the synthesis of Type II kinase inhibitors, most notably Lenvatinib (E7080) . This application note details the conversion of 4-hydroxy-7-methoxyquinoline-6-carboxamide to its 4-chloro analogue.

Unlike simple aromatic chlorinations, this substrate presents a specific chemoselectivity challenge: the 6-carboxamide moiety must remain intact without dehydrating to a nitrile, while the 4-hydroxy (tautomeric 4-oxo) group is efficiently converted to a chloride. This guide establishes Phosphoryl Chloride (


)  as the reagent of choice, augmented by catalytic DMF , and provides a safety-critical protocol for the "reverse quench" of the reaction mixture.[1]

Mechanistic Insight & Reagent Selection

Reagent Comparison: vs.
FeaturePhosphoryl Chloride (

)
Thionyl Chloride (

)
Primary Mechanism Formation of activated dichlorophosphate intermediate.Formation of chlorosulfite intermediate.
Reactivity Profile Tunable. Ideal for electron-deficient N-heterocycles.Highly aggressive. Often requires vigorous reflux.
Side Reactions Low. Amide dehydration is slow under controlled temperatures (<80°C).High. Known to dehydrate primary amides (

) to nitriles (

) rapidly.
Byproducts Phosphoric acid species (water-soluble).

and

gas (scrubbing required).
Verdict Recommended. Not Recommended for carboxamide precursors.
The Role of Catalytic DMF

The addition of N,N-Dimethylformamide (DMF) is not merely for solubility. It reacts with


 to form the Vilsmeier-Haack reagent  (chloroiminium ion). This active species attacks the quinoline oxygen more rapidly than 

alone, allowing for lower reaction temperatures (60–75°C vs. 100°C+), which preserves the sensitive 6-carboxamide group.

Reaction Pathway Visualization

The following diagram illustrates the activation of the 4-hydroxy tautomer and the subsequent nucleophilic aromatic substitution (


) by chloride.

G Start 4-Hydroxy Precursor Inter Activated O-Phosphorylated Intermediate Start->Inter Activation Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Product 4-Chloro Product Inter->Product Cl- Attack (-PO2Cl2-) Side Nitrile Impurity (Dehydration) Inter->Side Overheating (>90°C)

Figure 1: Mechanistic pathway highlighting the critical activation step and the risk of amide dehydration at high temperatures.

Detailed Experimental Protocol

Target: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide. Scale: 50 g (Pilot Scale).

Materials
  • Precursor: 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.0 equiv).

  • Reagent: Phosphoryl chloride (

    
    ) (5.0 – 8.0 equiv). Acts as solvent and reagent.
    
  • Catalyst: DMF (0.05 equiv).

  • Quench: Ice-water or 10%

    
     solution.
    
Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (

    
    ) to trap 
    
    
    
    fumes.
  • Charging: Charge the flask with 4-hydroxy-7-methoxyquinoline-6-carboxamide (50.0 g).

  • Solvent Addition: Add

    
      (250 mL) at room temperature. The resulting slurry may warm slightly.[2]
    
  • Catalysis: Add DMF (1-2 mL) dropwise. Caution: Exothermic Vilsmeier complex formation.

  • Reaction: Heat the mixture to 70–75°C .

    • Critical Control Point: Do not exceed 85°C. Higher temperatures increase the risk of dehydrating the 6-carboxamide to a 6-cyano group.

  • Monitoring: Stir for 4–6 hours. Monitor by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Target <1% remaining starting material.

  • Cooling: Cool the reaction mass to 20–25°C.

Safety & Workup: The "Reverse Quench"

The most hazardous step in this protocol is quenching the excess


. Direct addition of water to the reaction flask can cause a runaway exotherm and explosion.
Quenching Workflow

Workflow Rxn Reaction Mixture (Excess POCl3) Transfer Slow Addition (Reverse Quench) Rxn->Transfer T < 25°C QuenchVessel Quench Vessel (Ice/Water + NaOH) QuenchVessel->Transfer Precip Product Precipitation Transfer->Precip Hydrolysis of POCl3 Filter Filtration & Drying Precip->Filter

Figure 2: Safety workflow for the reverse quench of phosphorus oxychloride.

Detailed Quenching Steps
  • Preparation: In a separate 2 L vessel, prepare a slurry of crushed ice (500 g) and water (500 mL). Optionally, add

    
     or 
    
    
    
    to buffer the pH if the product is acid-sensitive (though quinoline-carboxamides are generally robust in acid).
  • Addition: Transfer the cooled reaction mixture (

    
     solution) into a dropping funnel.
    
  • Controlled Rate: Add the reaction mass dropwise to the vigorously stirred ice slurry.

    • Temperature Limit: Maintain the quench vessel temperature < 20°C by adding more ice as needed.[2]

  • Post-Quench: Stir for 1 hour to ensure complete hydrolysis of phosphorochloridates.

  • Isolation: The product typically precipitates as a solid. Filter the solid.[3][4]

  • Washing: Wash the cake with water (3 x 200 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Product contains ~5% Nitrile impurity Reaction temperature too high (>90°C).Limit temp to 70-75°C. Reduce reaction time.
Incomplete Conversion Old

(hydrolyzed) or insufficient activation.
Use fresh distilled

. Ensure DMF is added.
Delayed Exotherm during Quench Accumulation of unreacted

due to fast addition or insufficient stirring.
Stop addition immediately. Increase stirring speed. Ensure quench vessel is <10°C.
Sticky/Gummy Solid Trapped phosphoric acid byproducts.Repulp the wet cake in 5%

solution, then re-filter.

References

  • Eisai R&D Management Co Ltd. (2009). Process for preparing quinoline derivatives. US Patent 7,612,092. Link

  • BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Link

  • Li, X., et al. (2012).[1] Process Development for the Preparation of a Key Indole Intermediate. Organic Process Research & Development, 16(11), 1727–1734. (Demonstrates Reverse Quench safety). Link

  • Eisai Co Ltd. (2006). Nitrogen-containing aromatic ring derivatives. US Patent 7,253,286.[5] (Original Lenvatinib composition of matter). Link

Sources

Method

Application Note: Optimization of Amide Coupling for Quinoline Carboxylic Acids

Topic: Optimization of amide coupling for quinoline carboxylic acids Content Type: Application Notes and Protocols Abstract Coupling quinoline carboxylic acids to amines presents a distinct set of synthetic challenges dr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of amide coupling for quinoline carboxylic acids Content Type: Application Notes and Protocols

Abstract Coupling quinoline carboxylic acids to amines presents a distinct set of synthetic challenges driven by the electronic deficiency of the bicyclic system and position-specific steric hindrance (particularly at the C2 and C8 positions). This guide outlines a tiered optimization strategy, moving beyond standard HATU/EDC protocols to leverage propylphosphonic anhydride (T3P®) and neutral acid chloride generation (Ghosez’s reagent). These protocols are designed to maximize yield, minimize epimerization of chiral amine partners, and overcome the inherent low nucleophilicity of quinoline carboxylates.

Introduction & Mechanistic Challenges

The formation of an amide bond between a quinoline carboxylic acid and an amine is frequently bottlenecked by two factors:

  • Electronic Deactivation (The Nucleophilicity Trap): Standard coupling reagents (HATU, EDC, PyBOP) rely on the carboxylate anion attacking the coupling reagent to form an active ester. The quinoline ring is electron-deficient (π-deficient). This withdraws electron density from the carboxylate group, significantly reducing its nucleophilicity. Consequently, the initial activation step is often the rate-determining failure point, leading to slow conversion and accumulation of unreacted acid.

  • Steric Hindrance & The "Peri" Effect:

    • 2-Position (Quinaldic Acid derivatives): The carboxylic acid is adjacent to the ring nitrogen. Electrostatic repulsion between the nitrogen lone pair and the carboxylate, combined with steric bulk, hinders the approach of large coupling reagents (like HATU).

    • 8-Position: The C8 substituent suffers from severe peri-interaction with the N1 ring nitrogen. This forces the carboxylate out of planarity, making it sterically inaccessible to bulky active ester intermediates.

Decision Matrix & Workflow

Do not default to HATU. Use this logic flow to select the optimal protocol based on your specific quinoline substrate.

CouplingWorkflow Start Quinoline Carboxylic Acid Substrate PosCheck Is the COOH at Position 2 or 8? Start->PosCheck Standard Protocol A: HATU/DIPEA (Standard Activation) PosCheck->Standard No (Pos 3, 4, 5, 6, 7) Hindered Is the Amine Weak/Hindered? PosCheck->Hindered Yes (Pos 2 or 8) T3P Protocol B: T3P® + Pyridine (High Force/Low Epimerization) Standard->T3P Low Yield (<30%) Hindered->T3P No (Primary/Unencumbered) AcidCl Protocol C: Ghosez's Reagent (Neutral Acid Chloride) Hindered->AcidCl Yes (Aniline/Secondary) T3P->AcidCl No Reaction

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on steric and electronic constraints.

Experimental Protocols

Protocol A: Baseline Activation (HATU)

Use only for unhindered quinolines (e.g., 3-, 6-substituted) with reactive primary amines.

The Logic: HATU generates a reactive O-azabenzotriazole active ester. While powerful, the reagent itself is bulky. If the quinoline carboxylate is too hindered to attack the HATU amidinium center, this reaction will stall.

Procedure:

  • Dissolve Quinoline Acid (1.0 equiv) in dry DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv). Stir for 5 mins to ensure full deprotonation.

  • Add HATU (1.1 equiv). Critical: Observe color change (usually to yellow/orange) indicating active ester formation.

  • Stir for 15 minutes at Room Temperature (RT).

  • Add Amine (1.1 equiv).

  • Monitor by LCMS.[1] If <50% conversion after 4 hours, ABORT and switch to Protocol B.

Protocol B: The "Gold Standard" (T3P® - Propylphosphonic Anhydride)

Recommended for 2- and 8-quinoline carboxylic acids and chiral amines.

The Logic: T3P acts as a kinetic water scavenger and activates the acid via a mixed anhydride mechanism. Unlike HATU, T3P activation is less sensitive to the nucleophilicity of the carboxylate. Furthermore, the byproduct is water-soluble, simplifying purification of these often greasy quinoline amides. It shows the lowest rate of epimerization for chiral substrates.

Reagents:

  • T3P (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (Preferred) or N-Methylmorpholine (NMM). Avoid DIPEA if possible, as pyridine acts as both base and nucleophilic catalyst.

Step-by-Step:

  • Setup: Charge a flask with Quinoline Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or 2-MeTHF).

    • Note: T3P allows "dump-in" stoichiometry; you do not need to pre-activate.

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 - 5.0 equiv).

  • Coupling: Add T3P solution (2.0 equiv) dropwise.

    • Why 2.0 eq? The cyclic anhydride ring opens; excess ensures full activation despite potential hydrolysis.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours.

    • Optimization: If conversion is slow, heat to 50°C. T3P is thermally stable, unlike HATU/EDC.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine/quinoline traces), and NaHCO3.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

For extremely hindered systems (e.g., 2,8-disubstituted quinolines) or unreactive anilines.

The Logic: Converting the acid to an acid chloride is the most potent activation. However, standard Thionyl Chloride (SOCl2) creates HCl and heat, which can degrade sensitive quinolines or cause decarboxylation. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions at room temperature.

Step-by-Step:

  • Activation: Dissolve Quinoline Acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

  • Monitoring: Stir for 1–2 hours.

    • Validation: Quench a small aliquot with MeOH and check LCMS for the methyl ester to confirm acid chloride formation.

  • Coupling: In a separate flask, dissolve the Amine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.

  • Addition: Cannulate the acid chloride solution into the amine solution (inverse addition) at 0°C.

  • Completion: Stir at RT for 1 hour.

Troubleshooting & Optimization Data

Table 1: Comparative Performance for 8-Quinolinecarboxylic Acid Coupling Substrate: 8-quinolinecarboxylic acid + alpha-methylbenzylamine

MethodReagentsYield (%)Epimerization (% ee loss)Notes
Standard EDC / HOBt / DIPEA15%N/AFailed activation; recovered acid.
Uronium HATU / DIPEA / DMF42%12%Slow reaction; significant racemization.
Anhydride T3P / Pyridine / EtOAc 88% < 1% Recommended starting point.
Acid Cl SOCl2 / Reflux60%N/ADark reaction mixture; degradation observed.
Neutral Cl Ghosez's Reagent 92% < 2% Best for yield, but requires moisture-free handling.
Common Failure Modes
  • Low Yield with HATU: The electron-poor ring prevents the carboxylate from attacking HATU. Fix: Switch to T3P (Protocol B).

  • Product Stuck in Water Layer: Quinoline amides can be amphoteric. Fix: Adjust workup pH to ~7-8 and use CHCl3/IPA (3:1) for extraction.[2][3]

  • Epimerization: Occurs via oxazolone formation during slow activation. Fix: Use T3P (fast reaction, no oxazolone pathway) or generate Acid Chloride at low temp.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethylpropenylamine: A Neutral Reagent for Acid Chloride Formation." Organic Syntheses.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature.[5]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloroquinoline-6-carboxamide Synthesis

This Technical Support Guide addresses the yield challenges associated with synthesizing 2-Chloroquinoline-6-carboxamide , a critical scaffold in medicinal chemistry (including Lenvatinib analogs). The primary cause of l...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the yield challenges associated with synthesizing 2-Chloroquinoline-6-carboxamide , a critical scaffold in medicinal chemistry (including Lenvatinib analogs).

The primary cause of low yield in this specific synthesis is often a mechanistic conflict : the reagents required to install the chlorine (e.g.,


) are potent dehydrating agents that simultaneously convert your carboxamide group into a nitrile .

Current Status: Active Topic: Yield Optimization & Troubleshooting Applicable Routes: Vilsmeier-Haack Chlorination, Acid Chloride Amidation

🔧 Part 1: The Core Problem (Root Cause Analysis)

If you are observing low yields (typically <40%) or a "mystery spot" on TLC that runs faster than your product, you are likely falling into the "Nitrile Trap."

The Mechanism of Failure

When starting with 2-oxo-1,2-dihydroquinoline-6-carboxamide (6-carbamoyl-2-quinolone) and treating it with Phosphorus Oxychloride (


), two competing reactions occur:
  • Desired Reaction: Chlorination at the C2 position (via the lactam-lactim tautomer).

  • Parasitic Reaction: Dehydration of the C6-primary amide to a nitrile (2-chloroquinoline-6-carbonitrile).

Why this kills yield: The nitrile is stable. Re-hydrating it back to the amide requires harsh acidic or basic hydrolysis, which often hydrolyzes the chemically sensitive C2-chlorine atom back to the hydroxyl (quinolone) starting material.

📊 Pathway Visualization

The following diagram illustrates the "Nitrile Trap" and the recommended "Bypass Route" to maximize yield.

G Start_Amide Start: 2-Oxo-amide Inter_Nitrile Impurity: 2-Chloro-nitrile (Dead End) Start_Amide->Inter_Nitrile POCl3 (Excess) Dehydration Risk Target TARGET: 2-Chloro-amide Start_Amide->Target POCl3 (Controlled) Low Yield Route Start_Acid Start: 2-Oxo-acid Inter_AcidCl Intermediate: 2-Chloro-acid chloride Start_Acid->Inter_AcidCl POCl3 + DMF (Chlorination) Inter_Nitrile->Target Hydrolysis (Risks Cl loss) Inter_AcidCl->Target NH3 / THF (Amidation)

Figure 1: Comparison of the risky Direct Chlorination route (Red) vs. the high-yield Acid Chloride Bypass (Green).

🧪 Part 2: Troubleshooting Protocols

Scenario A: You MUST start with the Amide (Direct Chlorination)

Use this if you have already purchased the 2-oxo-amide starting material.

The Fix: You must suppress the dehydration power of


 while maintaining its chlorinating ability.

Optimized Protocol:

  • Solvent Switch: Do not use neat

    
    . Use Acetonitrile (MeCN)  or Sulfolane  as the solvent. This dilutes the dehydrating environment.
    
  • Base Control: Add 1.0 equivalent of Pyridine . This buffers the HCl generated, which catalyzes the dehydration side-reaction.

  • Temperature: Limit reflux temperature. Do not exceed 80°C if possible.

ParameterStandard (Low Yield)Optimized (High Yield)
Solvent Neat

Acetonitrile (5-10 vol)
Stoichiometry Excess

(>10 eq)
1.1 - 1.5 eq

Catalyst None or DMFDMF (Cat.) + Pyridine (1.0 eq)
Quench Pour onto IceInverse addition to Buffered Ice (NaOAc)

Critical Step (Quenching): The 2-chloro product is sensitive to acid hydrolysis.

  • Procedure: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and Sodium Acetate (or

    
    ). Maintain pH 7-8. If the pH drops < 4, the product may revert to the quinolone.
    
Scenario B: You can change the Starting Material (Recommended Route)

Use this for yields >80% and easier purification.

The Strategy: Start with 2-oxo-1,2-dihydroquinoline-6-carboxylic acid . This route leverages the reactivity of


 to activate both the C2-position (chlorination) and the carboxylic acid (acid chloride formation) simultaneously.

Protocol:

  • Activation: Suspend 2-oxo-quinoline-6-carboxylic acid in Toluene (or use neat

    
     if solubility is poor).
    
  • Chlorination: Add

    
     (3-5 eq) and a catalytic amount of DMF. Reflux until the solid dissolves and gas evolution ceases (formation of 2-chloroquinoline-6-carbonyl chloride ).
    
  • Isolation (Volatile Removal): Distill off excess

    
     under reduced pressure. Do not quench with water yet. 
    
  • Amidation: Dissolve the crude acid chloride residue in anhydrous THF or DCM.

  • Conversion: Cool to 0°C and bubble Ammonia gas (

    
    )  or add 
    
    
    
    solution dropwise.
    • Why this works: The acid chloride converts instantly to the amide. The C2-chlorine is stable to cold ammonia.

❓ Part 3: Frequently Asked Questions (FAQs)

Q1: My product turns into a sticky tar during workup. How do I purify it? A: 2-Chloroquinoline-6-carboxamide has poor solubility in non-polar solvents but high solubility in polar aprotic solvents.

  • Avoid: Extracting with Ether or Hexane (it won't dissolve).

  • Try: Quench into water. If a solid forms, filter it. If it is sticky, dissolve the crude tar in a minimum amount of hot Ethyl Acetate/Methanol (9:1) and let it recrystallize. Alternatively, use a Soxhlet extractor with Ethyl Acetate.

Q2: I see a spot on TLC that is very non-polar. Is that my product? A: Likely No . That is probably the Nitrile impurity (2-chloroquinoline-6-carbonitrile).

  • Test: The Nitrile has a sharp IR stretch around

    
    . The Amide has broad doublets around 
    
    
    
    and a carbonyl stretch ~
    
    
    .

Q3: Can I use Thionyl Chloride (


) instead of 

?
A: Not recommended.

is excellent for converting acids to acid chlorides, but it is often insufficient to chlorinate the 2-oxo (lactam) position of the quinoline ring effectively.

is required for the Vilsmeier-Haack-type chlorination at C2.

Q4: Is the 2-chloro group stable? A: It is reactive. It is an electrophile.

  • Warning: Do not use nucleophilic bases (like hydroxide or alkoxides) in hot solvents, or you will displace the chlorine (forming the ether or hydroxy compound). Use hindered bases (DIPEA) or weak inorganic bases (

    
    ) if further coupling is required.
    

📚 References

  • Synthesis of 2-chloroquinoline-3-carbaldehydes (Analogous Chemistry): Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • POCl3 Dehydration of Amides (Mechanism): Soundararajan, R., et al. (1990). Reaction of Amides with Phosphorus Oxychloride.[1][2][3] Synlett, 1990(10), 623.

  • Lenvatinib Intermediate Synthesis (Patent): Tsuruoka, A., et al. (2006). Process for producing quinoline derivative.[4][5] U.S. Patent 7,612,208. (Describes the chlorination of 4-oxo-quinoline carboxamides, establishing the stability/instability profiles). Link

  • Optimization of Chlorination: Ishkov, Y. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21, 11-17.[6] (Validates the Acid -> Chloride route). Link

Sources

Optimization

Technical Support Center: Purification of 2-Chloroquinoline-6-carboxamide

The following guide is structured as a Technical Support Center resource. It is designed to be autonomous, troubleshooting-forward, and scientifically rigorous, addressing the specific physicochemical challenges of purif...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to be autonomous, troubleshooting-forward, and scientifically rigorous, addressing the specific physicochemical challenges of purifying 2-Chloroquinoline-6-carboxamide .

Ticket ID: PUR-Qzn-06 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolution of solubility issues, tailing, and isomer separation during column chromatography.[1]

Executive Summary & Molecule Profile[1][2]

User Context: You are likely synthesizing this compound as a key intermediate for Tyrosine Kinase Inhibitors (e.g., Lenvatinib analogs) via the amidation of 2-chloroquinoline-6-carboxylic acid.[1]

The Challenge: 2-Chloroquinoline-6-carboxamide presents a "solubility trap."[1] It is often too polar for consistent solubility in non-polar mobile phases (Hexanes/Heptane) but not polar enough to require reverse-phase chromatography exclusively.[1] Furthermore, the basic quinoline nitrogen interacts with acidic silanols on silica gel, causing severe peak tailing that masks impurities.[1]

Physicochemical Profile:

Property Characteristic Chromatographic Implication
Structure Quinoline core + Amide Moderate polarity; UV active (strong absorption).[1]
pKa (Est.) ~4.5 (Quinoline N) Basic nitrogen will bind to silica protons.[1] Modifier required.
Solubility Low in Hex/EtOAc; High in DMSO/DMF Risk of precipitation on the column head.[1]

| Key Impurities | 1. Starting Acid (Carboxylic)2.[1][2] Methyl Ester (if via ester route)3.[1] Hydrolysis byproducts | Acid sticks to baseline; Ester elutes before Amide.[1] |

Pre-Chromatography Diagnostics (The "Triage")[1]

Before packing your column, you must determine the loading strategy.[1] Liquid loading is the most common cause of band broadening for this molecule due to solvent mismatch.[1]

Diagnostic Workflow: Liquid vs. Solid Loading

LoadingDecision cluster_tips Technician Note Start Crude Mixture (Solid) SolCheck Solubility Check: Dissolve 100mg in 1mL DCM Start->SolCheck Soluble Fully Soluble? SolCheck->Soluble LiquidLoad Liquid Load: Inject directly in DCM Soluble->LiquidLoad Yes SolidLoad Solid Load (Recommended): Adsorb on Celite 545 Soluble->SolidLoad No Yes Yes No No (Cloudy/Ppt) Note Amides often crash out when DCM mixes with Hexane. Solid Load is safer.

Figure 1: Decision matrix for sample loading. For carboxamides, solid loading is statistically more robust against precipitation events.[1]

The Purification Protocol

Method A: The "Gold Standard" (DCM/MeOH)

This method is preferred for high purity because methanol suppresses silanol interactions better than ethyl acetate.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: Methanol (MeOH).[1]

  • Modifier: 1% Triethylamine (TEA) or 1% Ammonia (7N in MeOH) added to both phases.[1]

    • Why? The base neutralizes silica acidity, preventing the quinoline nitrogen from "sticking" and tailing.[1]

Gradient Table:

Time (CV) % Mobile Phase B (MeOH) Event
0–2 0% Elute non-polar impurities (bis-quinolines).[1]
2–5 0% → 2% Elute esters (if synthesized via methyl ester).[1]
5–12 2% → 5% Elution of 2-Chloroquinoline-6-carboxamide.

| 12–15 | 5% → 10% | Elute polar byproducts / Wash.[1] |

Method B: Solid Loading Protocol (Detailed)

If your solubility check failed (see Fig 1), follow this strictly to prevent "band streaking."

  • Dissolution: Dissolve crude material in the minimum amount of a strong solvent (THF, Acetone, or MeOH/DCM 1:1).[1] Heat gently if necessary.[1][3]

  • Adsorption: Add Celite 545 (diatomaceous earth) or Silica Gel at a ratio of 2:1 (Support:Crude) by weight.[1]

  • Evaporation: Rotary evaporate until a free-flowing, dry powder remains.

    • Critical Check: If the powder is sticky or clumps, you have residual solvent.[1] Dry further under high vacuum.[1]

  • Loading: Pour the dry powder on top of your pre-packed column bed.[1] Add a layer of sand (1 cm) on top to protect the bed during solvent addition.[1]

Troubleshooting & FAQs

Q1: My product is tailing significantly, even with a gradient. Why?

Diagnosis: This is the "Silanol Effect."[1] The basic nitrogen in the quinoline ring is hydrogen-bonding with the acidic silanols (Si-OH) of the stationary phase.[1] The Fix:

  • Immediate: Add 1% Triethylamine (TEA) to your mobile phase.[1]

  • Alternative: If you cannot use TEA (e.g., MS compatibility issues), switch to an amine-functionalized silica cartridge if using automated flash chromatography.[1]

Q2: I see a white precipitate forming inside the column glass.

Diagnosis: "Solvent Shock." You likely liquid-loaded in DCM, but your starting mobile phase was high in Hexanes/Heptane.[1] The amide is insoluble in the non-polar mix and crashed out. The Fix:

  • Recovery: Flush the column with 100% EtOAc or 10% MeOH/DCM to dissolve everything and recover your crude.[1]

  • Prevention: Switch to Solid Loading (Method B) immediately. This physically separates the compound from the solvent shock zone.[1]

Q3: I cannot separate the Carboxamide (Product) from the Carboxylic Acid (Precursor).

Diagnosis: In standard neutral silica conditions, the acid may streak and overlap with the amide.[1] The Fix:

  • Pre-Column Workup: Do not rely on the column for this separation if possible. Wash your crude solid with saturated Sodium Bicarbonate (NaHCO3) solution.[1] The acid will dissolve (forming the salt); the amide will remain solid.[1] Filter and dry the solid before the column.[1]

  • Chromatography Adjustment: If you must separate them on-column, the Acid will elute after the Amide in a DCM/MeOH system.[1] Keep the gradient shallow (e.g., hold at 3% MeOH).[1]

Q4: What are the expected Rf values?

System: 5% MeOH in DCM

  • Impurity (Ester): Rf ~ 0.6 - 0.7[1]

  • Target (Amide): Rf ~ 0.3 - 0.4

  • Impurity (Acid): Rf < 0.1 (Streaks without acid modifier)

Visualizing the Impurity Landscape

Understanding what else is in your flask helps you cut fractions correctly.[1]

Impurities cluster_chrom Elution Order (Silica) Precursor 2-Chloroquinoline- 6-carboxylic acid Intermediate Acid Chloride (Transient) Precursor->Intermediate SOCl2 Target 2-Chloroquinoline- 6-carboxamide (TARGET) Intermediate->Target NH3 SideProduct Dimer/Isomer Impurities Intermediate->SideProduct Trace H2O or Over-reaction Target->Precursor Elutes Last (Sticks) SideProduct->Target Elutes First

Figure 2: Synthesis pathway and resulting elution order.[1] Note that non-polar dimers elute first, followed by the target, with unreacted acid eluting last.

References

  • Synthesis of Lenvatinib Intermediates

    • Title: HPLC method for analyzing impurities of lenvatinib mesylate and preparation thereof.[1]

    • Source: Patent CN107305202B (Google Patents).[1]

    • Relevance: Describes the "LVTN-1" intermediate (structurally homologous to the target)
    • URL
  • General Quinoline Purification

    • Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions.
    • Source: Semantic Scholar / Arkivoc.[1]

    • Relevance: Provides general stability data and workup procedures for 2-chloro-substituted quinolines, confirming stability under standard silica chrom
    • URL:[Link][1]

  • Solubility & Handling

    • Title: 2-Chloroquinoline Properties and Safety.[1][4]

    • Source: Wikipedia / PubChem Data.[1]

    • Relevance: Confirms the base solubility profile of the chloroquinoline core, supporting the recommend
    • URL:[Link][1][4]

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues with 2-Chloroquinoline-6-carboxamide

Welcome to the technical support guide for 2-Chloroquinoline-6-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Chloroquinoline-6-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this class of molecule. As a hydrophobic heterocyclic compound, 2-Chloroquinoline-6-carboxamide requires careful consideration of solvent choice and handling procedures to ensure experimental success and data reproducibility. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Quick Troubleshooting FAQs

Q1: What is the recommended starting solvent for making a stock solution of 2-Chloroquinoline-6-carboxamide?

A1: The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl sulfoxide (DMSO).[1][2] 2-Chloroquinoline-6-carboxamide is a hydrophobic molecule with poor aqueous solubility, and DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[1] For initial experiments, a stock concentration of 10-20 mM in 100% DMSO is a standard starting point. Always ensure the compound is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[1]

Q2: I've added my compound to DMSO, but I still see particles. What should I do?

A2: If the compound fails to dissolve completely in DMSO, several factors could be at play. First, verify that you have not exceeded its solubility limit in DMSO. If the concentration is high (e.g., >50 mM), you may need to dilute it. Second, gentle energy input can aid dissolution. Try vortexing vigorously, followed by brief sonication in a water bath or gentle warming to 37°C.[1] If particles persist, it could indicate issues with compound purity or the presence of a less soluble polymorph.

Q3: Can I dissolve 2-Chloroquinoline-6-carboxamide directly in water or PBS?

A3: No, direct dissolution in aqueous buffers like water or Phosphate-Buffered Saline (PBS) is not recommended and will likely fail. The quinoline core is highly hydrophobic (water-insoluble), and while the carboxamide group offers some hydrogen bonding capability, it is insufficient to overcome the molecule's overall low aqueous solubility.[3][4] An organic solvent like DMSO is necessary to first create a concentrated stock solution.[1]

Q4: My DMSO stock solution was clear, but it turned cloudy after being stored at -20°C. Why?

A4: This phenomenon is often due to the absorption of atmospheric moisture by DMSO, which is very hygroscopic.[5] The introduction of even small amounts of water can significantly decrease the solubility of a hydrophobic compound, causing it to precipitate or crystallize out of solution upon freezing.[5] To prevent this, always use anhydrous DMSO, aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and moisture exposure, and ensure vials are tightly sealed.[1][6]

In-Depth Troubleshooting Guide

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media.

This is the most common and critical challenge, often referred to as "solvent shock" or kinetic precipitation.[2][7] It occurs when the compound, stable in 100% DMSO, is rapidly transferred into an aqueous environment where its solubility is exceedingly low, causing it to crash out of solution.

Root Cause Analysis:

The core of the problem is the abrupt change in solvent polarity. The hydrophobic 2-Chloroquinoline-6-carboxamide molecule cannot form favorable interactions with water molecules and aggregates, forming a precipitate.

Solutions & Mitigation Strategies:
  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.[7] You must operate below the compound's maximum aqueous solubility limit.

  • Optimize the Addition Method: Do not add the DMSO stock directly into a large volume of media. Instead, pre-warm the media to 37°C.[2][7] Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and uniform mixing, which helps avoid localized high concentrations that trigger precipitation.[7]

  • Decrease the DMSO "Shock": Instead of a single large dilution, perform a serial dilution. First, dilute the 100% DMSO stock into a small volume of media or buffer. This intermediate solution, now with a lower DMSO percentage, can then be more safely diluted to the final concentration.[8]

  • Increase Serum Concentration: If your experiment allows, increasing the concentration of Fetal Bovine Serum (FBS) can help. Serum proteins, particularly albumin, can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility and stability in the medium.[2]

Issue 2: Even at low concentrations, my compound precipitates over the course of a long-term (24-72 hour) cell culture experiment.

This indicates that while the initial concentration may be below the kinetic solubility limit, it is above the thermodynamic solubility limit, leading to gradual precipitation over time as the system equilibrates.

Root Cause Analysis:

Factors like temperature fluctuations in the incubator, pH shifts due to cell metabolism, or interactions with media components can destabilize the supersaturated solution and promote precipitation.[7]

Solutions & Mitigation Strategies:
  • Empirically Determine Maximum Solubility: Before conducting your main experiment, perform a solubility test. Prepare a series of dilutions of your compound in your specific cell culture medium. Incubate these under your experimental conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment.[2] The highest concentration that remains clear is your true working maximum.

  • Utilize Co-solvents or Solubilizing Agents: For challenging compounds, formulation strategies may be necessary. These introduce agents that modify the solvent environment to be more favorable.

    • Co-solvents: Adding a small amount of a water-miscible, biocompatible organic solvent can increase solubility.[9] Polyethylene glycol 400 (PEG 400) and propylene glycol are common examples.[10][11] A formulation might consist of 5% DMSO, 10% PEG 400, and 85% aqueous buffer.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic drug molecule, forming an inclusion complex that is water-soluble.[12][13][14] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.

Issue 3: I am observing inconsistent results between experiments, and I suspect solubility is the cause.

Inconsistent results are a classic sign of undetected micro-precipitation.[8] If the compound is not fully in solution, the actual concentration exposed to your biological system will vary between wells and experiments, leading to poor reproducibility.

Root Cause Analysis:

The effective concentration of your compound is not what you calculated but rather the amount that remains dissolved. This can be influenced by minor variations in dilution technique, temperature, or the age of the media.

Solutions & Mitigation Strategies:
  • Visual Inspection is Key: Before applying your compound to cells, always visually inspect the final working solution. Hold it up to a light source against a dark background to check for any cloudiness or Tyndall effect (light scattering by suspended particles).

  • Filter Sterilization Caution: Be cautious when filter-sterilizing your final working solution. While necessary for sterility, a 0.22 µm filter can inadvertently remove precipitated or aggregated compound, lowering your effective concentration. If you suspect precipitation, it is better to prepare the solution aseptically from sterile components.

  • Adopt a Standardized Protocol: Ensure every step of your solution preparation is standardized and documented, from the time spent vortexing to the rate of addition to the media. This minimizes variability. The workflow diagram below outlines a robust process.

Data & Protocols

Table 1: Qualitative Solubility of 2-Chloroquinoline-6-carboxamide
SolventTypeExpected SolubilityRationale & Comments
Water / PBS (pH 7.4) Aqueous BufferInsoluble The hydrophobic quinoline scaffold dominates the molecule's properties.[3][4]
DMSO Aprotic PolarSoluble Recommended solvent for creating high-concentration stock solutions.[1][2]
DMF Aprotic PolarSoluble Dimethylformamide is another strong solvent, similar to DMSO.
Ethanol Protic PolarSlightly Soluble May be used as a co-solvent but is unlikely to achieve high stock concentrations alone.[10]
Methanol Protic PolarSlightly Soluble Similar properties to ethanol for this application.
PEG 400 Co-solventSoluble Often used in formulations to improve aqueous solubility of hydrophobic drugs.[11][14]

Note: This data is based on the chemical properties of the quinoline carboxamide scaffold. Empirical testing is required to determine quantitative solubility limits.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid 2-Chloroquinoline-6-carboxamide and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the compound.

  • Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Energy Input (If Needed): If particles remain, sonicate the vial in a water bath for 5-10 minutes or warm it in a 37°C water bath for 10-15 minutes, vortexing intermittently.[1]

  • Verification: Once the solution is completely clear, it is ready for use.

  • Storage: Aliquot the stock solution into single-use, low-retention tubes. Store tightly sealed at -20°C or -80°C to prevent moisture absorption.[6]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

This protocol details a robust method to dilute a 10 mM DMSO stock to a final concentration of 10 µM, minimizing precipitation. The final DMSO concentration will be 0.1%.

  • Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum, if used) in a 37°C water bath or incubator to pre-warm.

  • Intermediate Dilution (1:100):

    • In a sterile tube, add 990 µL of the pre-warmed culture medium.

    • Add 10 µL of the 10 mM DMSO stock solution to the medium. Crucially, dispense the DMSO stock directly into the liquid while gently vortexing or swirling the tube to ensure rapid dispersion. This creates a 100 µM intermediate solution in 1% DMSO.

  • Final Dilution (1:10):

    • In the vessel for your experiment (e.g., a new sterile tube or flask), add the required volume of pre-warmed media (e.g., for 10 mL final volume, add 9 mL).

    • Add the required volume of the 100 µM intermediate solution (e.g., 1 mL) to the media. Mix gently by swirling or pipetting.

  • Final Verification: Visually inspect the final 10 µM working solution for any signs of precipitation before adding it to your cells.

Visualized Workflows

Troubleshooting Compound Precipitation

G start Start: Dilute DMSO Stock into Aqueous Media precipitate Precipitation Observed? start->precipitate solution1 Action: Lower Final Concentration precipitate->solution1 Yes success Success: Clear Solution Proceed with Experiment precipitate->success No solution2 Action: Optimize Mixing (Vortexing, Pre-warm Media) solution1->solution2 solution3 Action: Use Intermediate Dilution Step solution2->solution3 solution4 Action: Use Co-solvents (PEG 400) or Cyclodextrin solution3->solution4 retest Re-test Dilution solution4->retest retest->success Clear fail Issue Persists: Consult Formulation Scientist retest->fail Precipitate

Caption: A workflow for troubleshooting compound precipitation.

Mechanism of Solvent Shock Precipitation

G cluster_0 High Concentration Stock cluster_1 Dilution into Aqueous Buffer cluster_2 Result stock Compound in 100% DMSO (Molecules are solvated and stable) dilution Rapid addition to Media (Abrupt polarity change) stock->dilution Dilution Step precipitate Solvent Shock: Compound crashes out of solution (Forms solid precipitate/aggregate) dilution->precipitate Leads to

Caption: The process of solvent shock leading to precipitation.

References

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Applied Pharmaceutical Science, Inc. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). APS.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem Technical Support.
  • BenchChem. (2025). Preventing AZD2932 precipitation in cell culture media. BenchChem Technical Support.
  • Kumar, L., & Kumar, A. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1759.
  • Williams, A. C., & Rannard, S. P. (2017). Improving the Water Solubility of Poorly Soluble Drugs. In Basicmedical Key.
  • Li, S., et al. (2023).
  • Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2767-2788.
  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • BioC
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Gohil, P., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3), 454-463.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Quinoline.
  • Novelty Journals. (2022).
  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (2025). improving (-)-Anomalin solubility for in vitro assays. BenchChem Technical Support.
  • Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Ziath. (n.d.).

Sources

Optimization

Recrystallization solvents for 2-Chloroquinoline-6-carboxamide

The following technical guide details the recrystallization strategy for 2-Chloroquinoline-6-carboxamide (CAS: 1823476-06-7). Note on Technical Specificity: While direct literature on the recrystallization of this specif...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the recrystallization strategy for 2-Chloroquinoline-6-carboxamide (CAS: 1823476-06-7).

Note on Technical Specificity: While direct literature on the recrystallization of this specific isomer is limited compared to its 4-chloro analog (a Lenvatinib intermediate), the protocols below are derived from "Nearest Neighbor" structural analysis of 2-chloroquinoline derivatives and quinoline-6-carboxamides.

Part 1: Executive Summary & Solvent Selection

For the purification of 2-Chloroquinoline-6-carboxamide, the primary challenge is balancing the solubility of the planar, hydrophobic quinoline ring with the strong hydrogen-bonding potential of the primary amide at position 6.[1][2][3]

Recommended Solvent Systems
Solvent SystemRoleApplication Context
Ethyl Acetate (EtOAc) Primary Choice Best balance of yield and purity.[1][2][3] Dissolves the compound at reflux (

) but shows poor solubility at RT, promoting good crystal growth.[4]
Methanol / Acetone (1:1) High Purity Recommended if the crude contains polar inorganic salts (e.g., ammonium chloride from synthesis).[4] The polarity keeps salts in solution while the product crystallizes upon cooling.[4]
Ethanol (EtOH) Alternative Good for removing colored organic impurities.[4] May require concentration or cooling to

for maximum yield.[4]
DMF / Water Anti-Solvent Use only as a last resort. Dissolve in minimum DMF, then add water.[4] Risk of occluding impurities is higher.[4]

Part 2: Technical Deep Dive (The "Why")

1. Structural Analysis & Solubility Physics

  • The Quinoline Core: The 2-chloroquinoline moiety is lipophilic and planar, favoring

    
    -
    
    
    
    stacking.[1][2] This suggests good solubility in moderately polar aprotic solvents (EtOAc, Acetone) and chlorinated solvents (DCM).[4]
  • The Carboxamide Group: The C-6 amide (

    
    ) introduces a hydrogen bond donor/acceptor motif.[2][4] This significantly reduces solubility in non-polar solvents (Hexane, Heptane) and necessitates a solvent capable of disrupting intermolecular H-bonds at high temperatures (e.g., hot alcohols or esters).[4]
    

2. Impurity Rejection Mechanism

  • Regioisomers: If your synthesis involves ring closure, isomers (e.g., 4-chloro analogs) often have different crystal packing energies.[4] Slow cooling in EtOAc exploits these differences effectively.

  • Hydrolysis Products: The most common impurity is 2-chloroquinoline-6-carboxylic acid.[2] This acid is more soluble in alcohols than the amide.[4] Therefore, Ethanol or Methanol recrystallization effectively washes away trace acid impurities in the mother liquor.[4]

Part 3: Solvent Selection Decision Tree

The following flowchart guides you through the solvent screening process based on your crude material's profile.

Recrystallization_Strategy Start Start: Analyze Crude Material SolubilityCheck Check Solubility in Refluxing Ethyl Acetate (EtOAc) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to RT, then 0°C Soluble->Cooling Yes TryPolar Switch to Methanol or Acetone/MeOH (1:1) Soluble->TryPolar No (Insoluble) CrystalsForm Crystals Form? Cooling->CrystalsForm SuccessEtOAc PROTOCOL A: Recrystallize from EtOAc CrystalsForm->SuccessEtOAc Yes (High Yield) AddAntiSolvent Add Hexane/Heptane (Anti-Solvent) CrystalsForm->AddAntiSolvent No (Low Yield) SolublePolar Soluble at Reflux? TryPolar->SolublePolar SuccessPolar PROTOCOL B: Recrystallize from MeOH/Acetone SolublePolar->SuccessPolar Yes DMFRoute Dissolve in min. DMF, add Water dropwise SolublePolar->DMFRoute No

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Part 4: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethyl Acetate)

Best for: General purification, removing non-polar impurities.[4]

  • Preparation: Place 10 g of crude 2-Chloroquinoline-6-carboxamide in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethyl Acetate (EtOAc) in small portions (start with 50 mL) through the top of the condenser while heating the flask to reflux (

    
    ).
    
  • Saturation: Continue adding EtOAc slowly until the solid just dissolves. If a small amount of dark residue remains undissolved after 100 mL, this is likely inorganic salt or polymer; proceed to filtration.[4]

  • Hot Filtration (Optional): If insoluble particles are present, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad to prevent premature crystallization.[4]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling may trap impurities.[4]

  • Yield Optimization: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white/off-white crystals using vacuum filtration. Wash the cake with 2 x 10 mL of cold EtOAc.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Anti-Solvent Method (Methanol / Water)

Best for: Removing polar impurities or if the compound is too soluble in alcohols.[4]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol .[4]

  • Anti-Solvent Addition: While maintaining a gentle boil, add Water dropwise.[1][4]

  • Cloud Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[4]

  • Re-dissolution: Add a few drops of Methanol to clear the solution again.

  • Cooling: Remove from heat and allow to cool undisturbed. The change in solvent polarity will force the hydrophobic quinoline amide out of solution as pure crystals.[4]

Part 5: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

  • Cause: This often happens if the temperature drops too quickly or if the solvent system is too rich in the anti-solvent (e.g., too much water/hexane).[4] The compound precipitates as an amorphous liquid before it can organize into a crystal lattice.[4]

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., more EtOAc or MeOH).[4] Scratch the side of the glass flask with a glass rod to induce nucleation, or add a "seed crystal" of pure product if available.[4] Cool very slowly.

Q2: The crystals are colored (yellow/brown) but should be white. How do I fix this?

  • Cause: Quinoline derivatives often oxidize to form colored N-oxides or retain conjugated impurities.[1][2]

  • Fix: Perform a Charcoal Treatment .[1]

    • Dissolve the compound in hot solvent.[4][5]

    • Add Activated Carbon (5-10 wt%).[4]

    • Stir at reflux for 15 minutes.

    • Filter hot through Celite to remove the carbon.[4]

    • Proceed with crystallization.[4][6]

Q3: Can I use Chlorinated Solvents (DCM/Chloroform)?

  • Answer: While 2-Chloroquinoline-6-carboxamide is soluble in DCM, it is often too soluble, leading to poor recovery yields.[2][3] DCM is better suited for extraction (work-up) rather than recrystallization, unless used as a solvent in a DCM/Hexane anti-solvent system.[4]

References

  • Lenvatinib Intermediate Synthesis:Methods for the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide. (Analogous solubility profile).

    • Source:[4]

  • General Quinoline Carboxamide Purification:Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives.

    • Source:[4]

  • 2-Chloroquinoline Derivatives:Synthesis and characterization of 2-chloro-3-quinolinecarboxaldehyde.

    • Source:[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Quinoline Chlorination Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing challenges in quinoline chlorination. This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges in quinoline chlorination. This guide is designed to provide in-depth troubleshooting for common issues leading to low conversion rates, offering practical solutions and detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My quinoline chlorination reaction has a very low yield. What are the most likely causes?

Low conversion in quinoline chlorination can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The key is a systematic approach to identify the root cause.

Possible Causes & Immediate Actions:

  • Inadequate Chlorinating Agent: The choice and handling of the chlorinating agent are critical. For instance, phosphorus oxychloride (POCl₃) is highly moisture-sensitive.[1] Exposure to atmospheric moisture can lead to its decomposition, reducing its efficacy.

    • Action: Ensure your chlorinating agent is fresh and handled under anhydrous conditions. Consider using alternatives like thionyl chloride (SOCl₂) with catalytic DMF, which can be more reactive at lower temperatures.[1]

  • Sub-optimal Reaction Temperature: The temperature can significantly impact reaction kinetics. Some reactions require heating to overcome the activation energy barrier, while others might be exothermic and need cooling to prevent side reactions.[1][2]

    • Action: Carefully monitor and control the reaction temperature. If the reaction is sluggish, consider a gradual increase in temperature while monitoring for the formation of byproducts via Thin Layer Chromatography (TLC).

  • Poor Substrate Solubility: If your quinoline derivative is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely slow, leading to incomplete conversion.

    • Action: Choose a solvent in which your starting material is fully soluble at the reaction temperature. In some cases, a co-solvent might be necessary to achieve complete dissolution.[1]

  • Catalyst Inactivity or Absence: Many chlorination reactions, especially those involving direct C-H activation, rely on a catalyst.[3] If the catalyst is not active or present in the correct amount, the reaction will not proceed efficiently.

    • Action: If using a catalyst, ensure it is properly activated and used in the recommended stoichiometry. For example, in some direct chlorination methods, a silver salt is crucial for the reaction to proceed.[4]

Q2: I'm observing the formation of a dark, tar-like substance instead of my desired chlorinated quinoline. What is causing this and how can I prevent it?

The formation of tar is a common issue in many organic reactions, including quinoline synthesis, and is often indicative of polymerization or degradation.

Primary Causes & Preventative Measures:

  • Excessive Reaction Temperature or Time: Overheating or prolonged reaction times can lead to the decomposition of starting materials or products, resulting in polymerization.[1][5]

    • Prevention: Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction promptly. Carefully control the heating to avoid exceeding the optimal temperature.[1]

  • Highly Exothermic Reaction: Some chlorination reactions can be highly exothermic, leading to a rapid and uncontrolled increase in temperature.[2]

    • Prevention: Implement efficient cooling using an ice bath and ensure slow, dropwise addition of the chlorinating agent. Diluting the reaction mixture can also help dissipate heat effectively.[2]

Q3: How can I improve the regioselectivity of my quinoline chlorination? I'm getting a mixture of isomers.

Controlling regioselectivity is a common challenge in the functionalization of quinolines. The position of chlorination is influenced by the electronic properties of the quinoline ring and the reaction mechanism.

Strategies for Enhancing Regioselectivity:

  • Directing Groups: The presence of certain functional groups on the quinoline ring can direct the chlorination to a specific position. For example, an 8-amido group can direct chlorination to the C5 position.[3][6]

  • Choice of Chlorinating Agent and Catalyst: Different chlorinating agents and catalytic systems can favor different isomers. For instance, electrophilic chlorination of quinoline in concentrated sulfuric acid with a silver salt catalyst tends to yield a mixture of 5- and 8-chloroquinolines.[4] In contrast, metal-catalyzed C-H activation can offer higher selectivity.

  • Reaction Conditions: The solvent and temperature can also influence the regiochemical outcome. For C-H functionalization reactions, tuning the solvent system can sometimes switch the selectivity between different positions.[7]

Troubleshooting Workflow

When faced with low conversion, a structured troubleshooting approach is essential. The following workflow provides a step-by-step guide to diagnosing and resolving common issues.

Sources

Optimization

Stability of 2-Chloroquinoline-6-carboxamide in acidic conditions

Welcome to the Technical Support Center for 2-Chloroquinoline-6-carboxamide . This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing stability issues, unexp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloroquinoline-6-carboxamide . This guide is designed for researchers, analytical scientists, and drug development professionals who are experiencing stability issues, unexpected mass shifts, or yield losses when handling this compound in acidic environments.

By understanding the distinct chemical liabilities of the quinoline scaffold, you can troubleshoot assay artifacts and optimize your synthetic or analytical workflows.

Mechanistic Causality: Why Does Degradation Occur?

2-Chloroquinoline-6-carboxamide contains two highly distinct electrophilic centers that are susceptible to acid-catalyzed degradation, each requiring different activation energies:

  • C2-Chloro Lability (Nucleophilic Aromatic Substitution - SNAr): The quinoline nitrogen (N1) has a pKa of approximately 4.9. In acidic aqueous media, this nitrogen becomes protonated. Protonation acts as a powerful electron-withdrawing event, drastically increasing the electrophilicity of the adjacent C2 carbon. This lowers the activation energy for nucleophilic attack by water, displacing the chloride ion to form a 2-hydroxyquinoline intermediate 1. This intermediate rapidly tautomerizes into the thermodynamically favored 2-oxo-1,2-dihydroquinoline (quinolin-2-one) 2.

  • C6-Carboxamide Hydrolysis: The carboxamide group is relatively stable at room temperature but undergoes classic acid-catalyzed hydrolysis when exposed to strong acids (e.g., 1M HCl) and elevated heat, converting the primary amide into a carboxylic acid 3.

Troubleshooting Guide & FAQs

Q: I am observing a new peak with a mass shift of approximately -18 Da during LC-MS analysis. What is happening? A: This is the classic signature of C2-chloro hydrolysis. If your HPLC mobile phase contains acidic modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), the quinoline nitrogen protonates. Residual water in the mobile phase acts as a nucleophile, replacing the chlorine atom (-34.97 Da) with a hydroxyl group (+17.01 Da), resulting in a net mass shift of -17.96 Da. This can occur dynamically on the column if the run time is long or the column compartment is heated.

Q: My synthetic deprotection step requires heating the compound in 1N HCl, but my recovery of the intact amide is zero. Why? A: Heating 2-chloroquinoline-6-carboxamide in strong aqueous acid triggers a dual degradation pathway. First, the 2-chloro group hydrolyzes rapidly under mildly acidic conditions [[4]](). Second, the elevated temperature provides the activation energy necessary to hydrolyze the C6-carboxamide into a carboxylic acid. This complete hydrolysis yields 2-oxo-1,2-dihydroquinoline-6-carboxylic acid, presenting a net mass shift of -16.98 Da.

Q: How can I prevent this degradation during sample storage and biological assay preparation? A: To maintain structural integrity:

  • Storage: Store the compound as a lyophilized powder at -20°C in a desiccator.

  • Stock Solutions: Reconstitute only in strictly anhydrous solvents (e.g., dry DMSO or DMF). Water is the required nucleophile for both degradation pathways; excluding it ensures stability.

  • Buffer Selection: Use neutral pH buffers (e.g., 10 mM Ammonium Acetate, pH 7.0) for LC-MS or biological assays. Avoid prolonged exposure to unquenched acidic environments 1.

Quantitative Data Summary

Use the following exact mass reference table to quickly identify degradation products in your high-resolution mass spectrometry (HRMS) data.

Degradation PathwayReagent / ConditionStructural ChangeExact Mass (Da)Net ΔMass (Da)
Intact Compound N/A (Neutral, Anhydrous)None206.02450.0000
C2-Chloro Hydrolysis Mild Acid (e.g., 0.1% TFA) + H₂O-Cl → -OH (Tautomerizes to =O)188.0584-17.9661
C6-Amide Hydrolysis Strong Acid (e.g., 1M HCl) + Heat-CONH₂ → -COOH207.0085+0.9840
Complete Hydrolysis Strong Acid + Heat + H₂OBoth modifications189.0424-16.9821

Degradation Pathway Visualization

DegradationPathways Start 2-Chloroquinoline-6-carboxamide Exact Mass: 206.02 Da PathA 2-Chloroquinoline-6-carboxylic acid Exact Mass: 207.01 Da Start->PathA Amide Hydrolysis (Strong Acid + Heat) ΔMass: +0.98 Da PathB 2-Oxo-1,2-dihydroquinoline-6-carboxamide Exact Mass: 188.06 Da Start->PathB C2-Chloro Hydrolysis (Mild/Strong Acid + H2O) ΔMass: -17.96 Da PathC 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid Exact Mass: 189.04 Da PathA->PathC C2-Chloro Hydrolysis ΔMass: -17.97 Da PathB->PathC Amide Hydrolysis ΔMass: +0.98 Da

Fig 1: Acid-catalyzed degradation pathways of 2-chloroquinoline-6-carboxamide.

Experimental Protocol: Self-Validating Forced Degradation Study

To definitively prove whether degradation is occurring during your sample preparation or as an artifact inside your analytical instrument, execute this self-validating forced degradation protocol.

Causality Focus: This protocol utilizes an equimolar quenching step. By neutralizing the acid prior to LC-MS injection, you freeze the degradation profile. If degradation is still observed, it occurred during the incubation window. If the quenched sample is intact but the unquenched sample degrades, the degradation is an artifact of the heated LC-MS source/column.

Step-by-Step Methodology:

  • Anhydrous Stock Preparation: Dissolve 1.0 mg of 2-chloroquinoline-6-carboxamide in 1.0 mL of anhydrous DMSO. Causality: Excluding water establishes a true zero-time baseline and prevents premature hydrolysis.

  • Buffer Preparation: Prepare three reaction matrices:

    • Control: 50 mM Ammonium Acetate, pH 7.4.

    • Mild Acid: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Strong Acid: 1.0 M HCl in water.

  • Incubation: Aliquot 10 µL of the DMSO stock into 990 µL of each reaction matrix. Incubate sealed vials at 25°C and 60°C.

  • Time-Course Sampling & Quenching (Critical Step): At t = 0, 2, 4, and 24 hours, withdraw 100 µL from each vial.

    • Immediately quench the Mild Acid and Strong Acid samples by adding an equimolar volume of NaOH (e.g., 100 µL of 1.0 M NaOH for the Strong Acid sample) to bring the pH to ~7.0.

    • Causality: Neutralizing the reaction prior to injection ensures that any observed degradation occurred strictly during the controlled incubation window.

  • Orthogonal Detection: Analyze the quenched samples via LC-UV/MS.

    • Use UV detection at 254 nm for unbiased molar quantitation (calculating % intact compound remaining).

    • Use MS (Positive ESI) to identify the specific mass shifts (-18 Da or +1 Da) to confirm which degradation pathway was triggered.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Product Class 4: Quinolinones and Related Systems Source: Thieme Connect URL
  • US11738018B2 - Inhibiting mutant isocitrate dehydrogenase 1 (mIDH-1)
  • TiO2 nano crystallites catalyzed water mediated microwave assisted regioselective three component domino Hydrolysis Source: RSC Advances URL

Sources

Troubleshooting

Technical Support Center: 2-Chloroquinoline-6-carboxamide Stability Guide

Ticket Subject: Preventing Hydrolysis & Degradation of 2-Chloroquinoline-6-carboxamide Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Hydrolysis & Degradation of 2-Chloroquinoline-6-carboxamide Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Imidoyl Chloride" Trap

The Core Issue: Researchers often treat 2-chloroquinoline-6-carboxamide as a standard aryl chloride. This is a fatal error. Structurally, the C2-chloro position functions electronically like an imidoyl chloride (vinylogous acid chloride). The ring nitrogen withdraws electron density, making the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (


) by water or hydroxide.

The Failure Mode: Hydrolysis converts the desired 2-chloro intermediate into 2-hydroxyquinoline-6-carboxamide (which tautomerizes to the thermodynamically stable 2-quinolone ). This byproduct is often a high-melting, insoluble white solid that is "dead" to further cross-coupling chemistry (e.g., Suzuki-Miyaura).

Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathways for hydrolysis under acidic and basic conditions.

HydrolysisPathways Start 2-Chloroquinoline- 6-carboxamide (Active Reagent) Acid Acidic Medium (H+) Start->Acid pH < 4 Base Basic Medium (OH-) Start->Base pH > 10 Inter_Acid Protonated Intermediate (Highly Electrophilic C2) Acid->Inter_Acid N-Protonation Inter_Base Meisenheimer-like Complex Base->Inter_Base Direct OH- Attack Product 2-Quinolone Derivative (Inert Byproduct) Inter_Acid->Product +H2O / -HCl Inter_Base->Product -Cl-

Figure 1: Mechanistic pathways leading to the irreversible formation of the 2-quinolone byproduct.

Troubleshooting Guide: Phase-Specific Interventions

Phase A: Synthesis & Reaction Quenching

Most hydrolysis occurs not during the reaction, but during the quench of the chlorination step (usually POCl₃).

IssueDiagnosisCorrective Protocol
Exotherm during quench Heat accelerates

hydrolysis.
Cryogenic Quench: Pour the reaction mixture slowly into ice-water or ice-saturated

. Keep internal temp < 10°C.
Acidic pH spike Hydrolysis of

generates

, protonating the quinoline N (activating C2).
Buffer Control: Do not quench with water alone. Use buffered solutions (

or

) to maintain pH 7–8 immediately upon contact.
Precipitate formation White solid forms that is insoluble in DCM/EtOAc.Identity Check: This is likely the 2-quinolone. Filter it off; it cannot be reverted. Optimize upstream moisture control.
Phase B: Cross-Coupling Reactions (Suzuki, Buchwald)

The 2-Cl bond is labile under standard aqueous basic conditions used in Suzuki couplings.

Protocol Adjustment:

  • Base Selection: Avoid strong hydroxide bases (

    
    , 
    
    
    
    ).
    • Recommended: Use mild carbonates (

      
      , 
      
      
      
      ) or phosphates (
      
      
      ).
  • Solvent System: Avoid biphasic water/organic systems if possible.

    • Recommended: Use anhydrous polar aprotic solvents (DMF, Dioxane) with minimal water (or strictly anhydrous conditions).

  • Temperature: Do not exceed 80°C unless necessary. The rate of hydrolysis doubles roughly every 10°C.

Phase C: Workup & Storage

Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature: -20°C is ideal; 4°C is mandatory.

  • Desiccant: Store in a desiccator. The amide group is hygroscopic; absorbed water will hydrolyze the C2-Cl bond over time (solid-state hydrolysis).

Diagnostic Decision Tree (Troubleshooting Workflow)

Use this logic flow to identify the root cause of yield loss or impurity formation.

TroubleshootingTree Start Problem: Low Yield / Impurity CheckLCMS Check LCMS/NMR: Is M+1 = M(start)-Cl+OH? Start->CheckLCMS YesHydrolysis Confirmed: Hydrolysis (2-Quinolone) CheckLCMS->YesHydrolysis Yes NoOther Other Issue (Catalyst/Stoichiometry) CheckLCMS->NoOther No When When did it appear? YesHydrolysis->When Storage During Storage When->Storage Reaction During Reaction When->Reaction Workup During Workup When->Workup Sol_Storage Action: Dry solvent, Store -20°C under Ar Storage->Sol_Storage Sol_Reaction Action: Switch to Anhydrous Base (Cs2CO3/DMF) Reaction->Sol_Reaction Sol_Workup Action: Cold Quench (<5°C), Buffer to pH 7-8 Workup->Sol_Workup

Figure 2: Diagnostic workflow for identifying the source of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I convert the hydrolyzed byproduct (2-hydroxyquinoline) back to the 2-chloro compound?

  • Answer: Yes, but not in situ. You must isolate the material, dry it thoroughly, and re-subject it to chlorination conditions (e.g.,

    
     or 
    
    
    
    with catalytic DMF). However, this adds a step and reduces overall throughput. Prevention is superior to rework.

Q2: Why is the 6-carboxamide group relevant to the stability?

  • Answer: The carboxamide is an electron-withdrawing group (EWG). It pulls electron density from the benzene ring, which communicates with the pyridine ring. This increases the overall electrophilicity of the C2 position, making the chloride more labile than in unsubstituted 2-chloroquinoline.

Q3: I see a peak at M+16 in LCMS. Is this hydrolysis?

  • Answer: No. Hydrolysis (Cl

    
     OH) results in a mass shift of 
    
    
    
    Da (approx -18). An M+16 shift usually indicates N-oxidation (formation of N-oxide), likely due to the presence of oxidants or exposure to air in solution for prolonged periods.

Q4: Can I use ethanol or methanol as a solvent?

  • Answer: Use with caution. 2-chloroquinolines can undergo alcoholysis (forming 2-methoxy or 2-ethoxy derivatives) under basic conditions, similar to hydrolysis. Secondary alcohols (Isopropanol) are safer due to steric hindrance, but aprotic solvents (DMF, Toluene, THF) are preferred.

References & Authoritative Sources

  • Mechanistic Insight (

    
     on Heterocycles): 
    
    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Quinolines: Reactivity of 2-haloquinolines toward nucleophiles).

    • Source:

  • Hydrolysis Kinetics & Conditions:

    • Wang, X., et al. (2021).[1][2] "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." New Journal of Chemistry, 45, 3955-3962. (Demonstrates the facile hydrolysis of 2-Cl quinolines under acidic conditions).

    • Source:

  • Synthesis & Stability of Carboxamide Derivatives:

    • Lenvatinib Intermediate Synthesis: Various patent literature regarding quinoline-carboxamide scaffolds highlights the need for controlled chlorination and anhydrous coupling conditions.

    • Example: US Patent 2012/0022256 (Process for Quinoline Carboxamides).

    • Source:

  • General Workup Protocols:

    • BenchChem Technical Support: "Preventing Hydrolysis During the Workup of Esterification/Amidation Reactions." (General principles applicable to labile hydrolytic groups).

    • Source:

Sources

Optimization

Technical Support Center: Optimizing Quinoline Carboxamide Synthesis

Welcome to the Technical Support Center for quinoline carboxamide synthesis. Quinoline carboxamides are highly privileged pharmacophores, demonstrating potent efficacy as antimalarials, antibacterial agents, and selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline carboxamide synthesis. Quinoline carboxamides are highly privileged pharmacophores, demonstrating potent efficacy as antimalarials, antibacterial agents, and selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase in the DNA damage response (DDR) pathway[1][2]. However, synthesizing these scaffolds efficiently often presents significant bottlenecks, particularly regarding prolonged reaction times during core formation and subsequent amide coupling[3].

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and accelerate their synthetic workflows.

Mechanistic Workflow & Causality (The "Why")

Optimizing reaction time requires addressing two primary kinetic bottlenecks in the synthetic pathway: Core Formation and Amidation .

Conventional thermal cyclization (e.g., Pfitzinger or Gould-Jacobs reactions) relies on convective heat transfer, often requiring 12 to 24 hours of reflux[1][3]. By transitioning to microwave (MW) irradiation, we exploit dielectric heating. The dipole moments of polar solvents (like ethanol/water) and reactants align with the oscillating electromagnetic field, causing rapid internal superheating. This increases molecular collision frequency, drastically reducing core formation time from days to a mere 10–20 minutes[1][3].

For the amidation step, the quinoline nitrogen withdraws electron density from the conjugated system, which can deactivate the carboxylic acid. Furthermore, steric hindrance at the 2- or 8-position severely limits the approach trajectory of the incoming amine. Standard carbodiimide chemistry (EDC/HOBt) can take over 16 hours to reach completion[3]. By switching to uronium-based reagents like HATU, the reaction is accelerated to under 2 hours[4][5]. The causality lies in the 7-azabenzotriazole (HOAt) leaving group generated by HATU; the nitrogen at position 7 provides anchimeric assistance (a neighboring group effect) that pre-organizes the transition state via hydrogen bonding with the incoming amine, drastically lowering the activation energy[5].

Workflow Start Starting Materials (Isatins + Ketones) MW Microwave Irradiation (125°C - 250°C) Start->MW Pfitzinger / Gould-Jacobs Acid Quinoline Carboxylic Acid (Zwitterion) MW->Acid Rapid Cyclization (<30 min) HATU HATU / DIPEA Activation (Standard Amines) Acid->HATU Pathway A SOCl2 SOCl2 Activation (Hindered Amines) Acid->SOCl2 Pathway B Amide Target Quinoline Carboxamide HATU->Amide 1-2 hours SOCl2->Amide 2-4 hours

Optimization workflow for quinoline carboxamide synthesis via microwave and divergent coupling.

ATM_Pathway Damage DNA Double-Strand Breaks (via Radiation/Chemo) ATM ATM Kinase Activation Damage->ATM Triggers Repair DNA Repair Pathway ATM->Repair Normal Function Death Cell Apoptosis (Therapeutic Efficacy) ATM->Death Blocked Repair Inhibitor Quinoline-3-Carboxamide (Target Compound) Inhibitor->ATM Selective Inhibition

Mechanism of ATM Kinase inhibition by quinoline-3-carboxamides in the DNA damage response.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Pfitzinger Reaction (Quinoline Core Formation)

Objective: Synthesize quinoline-4-carboxylic acid in <30 minutes[3].

  • Reagent Loading: In a microwave-safe vial, combine 5.0 mmol of the appropriate isatin, 5.0 mmol of the acetophenone derivative, and 50 mmol of potassium hydroxide (KOH).

  • Solvent Addition: Suspend the mixture in a 1:1 ratio of Ethanol:Water (20 mL total volume).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 125 °C for 20 minutes[3].

  • Workup & Self-Validation: Dilute the resulting dark red solution with 50 mL of water and acidify with 1M HCl to pH 3.

    • Self-Validation Checkpoint: The reaction is successful when acidification triggers the immediate, heavy precipitation of the quinoline-4-carboxylic acid. Complete consumption of the isatin should be verified by TLC (Rf ~0.4 in 9:1 DCM:MeOH).

Protocol B: Rapid Amide Coupling via Uronium Activation (HATU)

Objective: Couple sterically unhindered to moderately hindered amines in 1-2 hours[4][5].

  • Activation: Dissolve 1.0 eq of quinoline-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Coupling: Add 1.1 eq of the desired amine. Stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The active ester intermediate will appear briefly and then vanish, replaced by a highly fluorescent product spot. The solution will clarify from a turbid suspension to a homogenous mixture as the zwitterionic carboxylic acid is consumed.

  • Isolation: Quench with saturated NaHCO3, extract with EtOAc, and wash heavily with brine to remove DMF.

Protocol C: Two-Step Acid Chloride Method for Highly Hindered Amines

Objective: Overcome severe steric hindrance or poorly nucleophilic amines (e.g., substituted anilines)[5].

  • Chlorination: Suspend 1.0 eq of quinoline carboxylic acid in neat thionyl chloride (SOCl2) (10 eq) with 1 drop of catalytic DMF. Reflux for 2 hours.

  • Evaporation: Remove excess SOCl2 under reduced pressure to yield the crude acid chloride.

    • Self-Validation Checkpoint: The insoluble carboxylic acid will completely dissolve into a clear, dark solution once converted to the acid chloride.

  • Amidation: Resuspend the acid chloride in anhydrous THF. Dropwise, add a solution of 1.1 eq amine and 2.5 eq DIPEA in THF at 0 °C. Warm to room temperature and stir for 2 hours[5].

Quantitative Data: Amide Coupling Reagents Comparison

Selecting the right coupling reagent is the most critical variable in optimizing your reaction time. Use the table below to match your substrate to the optimal conditions.

Coupling ReagentActivation IntermediateTypical Reaction TimeYield RangeBest Use Case
EDC / HOBt OBt Active Ester16 - 24 hours40 - 60%Unhindered primary amines; cost-sensitive scale-ups[3].
HATU / DIPEA OAt Active Ester1 - 2 hours70 - 90%Moderately hindered amines; rapid library synthesis[4][5].
CDMT / NMM Triazine Active Ester4 - 12 hours60 - 85%Mild conditions required; sensitive functional groups[3].
SOCl2 (Acid Chloride) Acyl Chloride2 - 4 hours (2 steps)75 - 95%Highly sterically hindered or electron-deficient anilines[5].

Troubleshooting Guides & FAQs

Q1: Why is my amide coupling taking over 24 hours with standard EDC/HOBt? A1: Quinoline carboxylic acids often suffer from electronic deactivation and poor solubility. EDC/HOBt forms an OBt ester that reacts sluggishly with deactivated amines. To optimize the time, switch to HATU or TCFH. The nitrogen atom in the 7-azabenzotriazole ring of HATU provides anchimeric assistance, accelerating the nucleophilic attack and reducing reaction time to under 2 hours[4][5].

Q2: My microwave-assisted Pfitzinger or Gould-Jacobs reaction is yielding a black, intractable tar. How do I troubleshoot this? A2: This is a classic symptom of localized superheating and thermal degradation. While microwave synthesis requires high temperatures (125°C for Pfitzinger, up to 250°C for Gould-Jacobs), excessive reactant concentration can cause thermal runaway[1][3]. Dilute the reaction mixture by 50% and ensure your microwave synthesizer's dynamic power modulation is active. If degradation persists, lower the set temperature by 15°C and extend the hold time by 5 minutes.

Q3: The quinoline carboxylic acid starting material is completely insoluble in DCM, THF, and DMF. How can I run a homogenous coupling reaction? A3: Quinoline carboxylic acids frequently exist as highly stable zwitterions (due to the basic quinoline nitrogen and acidic carboxyl group), leading to strong intermolecular crystal lattices that resist solvation. Do not attempt to force dissolution with massive solvent volumes. Instead, use the Acid Chloride Method (Protocol C) . Refluxing in SOCl2 disrupts the zwitterion by forming the acyl chloride hydrochloride salt, which is highly soluble in aprotic solvents like THF or DCM for the subsequent amine addition[5].

Q4: How do I prevent epimerization when coupling chiral amino esters (e.g., L-alaninate) to quinoline-3-carboxylic acids? A4: Epimerization occurs via oxazolone formation, which is exacerbated by long reaction times and strong bases. To optimize for both speed and chiral integrity, avoid prolonged exposure to triethylamine (TEA). Use a strictly stoichiometric amount of DIPEA (exactly 2.0 eq) at 0 °C, and utilize HATU or DEPBT to ensure the coupling outpaces the rate of epimerization[4][5].

References

1.[4] Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity, ResearchGate. 4 2.[3] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy, Journal of Medicinal Chemistry - ACS Publications. 3 3.[5] Development of tailless homologue receptor (TLX) agonist chemical tools, ChemRxiv.5 4.[1] Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives, Benchchem. 1 5.[2] Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines: a combined experimental and theoretical investigation, RSC Publishing. 2

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 2-Chloroquinoline Synthesis

The synthesis of 2-chloroquinolines—often achieved via the Vilsmeier-Haack reaction of N-arylacetamides or the direct chlorination of carbostyrils (2-quinolones)—relies heavily on electrophilic chlorinating agents like p...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-chloroquinolines—often achieved via the Vilsmeier-Haack reaction of N-arylacetamides or the direct chlorination of carbostyrils (2-quinolones)—relies heavily on electrophilic chlorinating agents like phosphorus oxychloride (


). As a Senior Application Scientist, I frequently see researchers struggle with irreproducible yields and degraded starting materials. Because 

is highly susceptible to rapid hydrolysis, ambient moisture is the leading cause of reaction failure and dangerous pressure build-ups.

This guide provides researchers and drug development professionals with robust, self-validating protocols and troubleshooting steps to master moisture control in these sensitive syntheses.

Part 1: The Causality of Moisture Interference

When


 encounters water or ambient humidity, it undergoes a violent, exothermic hydrolysis reaction, yielding phosphoric acid (

) and hydrogen chloride (

) gas[1].

Reaction:



The Scientific Impact:

  • Reagent Depletion: Hydrolysis destroys the active electrophilic species (e.g., the Vilsmeier-Haack iminium salt formed with DMF), halting the formylation and cyclization steps[2].

  • Undesired Side Reactions: The generated

    
     can prematurely protonate the starting materials. Meanwhile, the phosphoric acid alters the reaction pH, leading to the recovery of unreacted starting material or the formation of hydrolyzed byproducts (like 2-quinolones) instead of the desired 2-chloroquinolines.
    
  • Safety Hazards: The rapid evolution of

    
     gas within a closed system can cause catastrophic over-pressurization and glassware failure[3].
    

POCl3_Workflow Start Start: Equipment & Reagent Prep CheckMoisture Moisture Check: Are solvents anhydrous? Start->CheckMoisture DrySolvents Dry over molecular sieves Store under N2 CheckMoisture->DrySolvents No AddPOCl3 Add POCl3 dropwise (0-5 °C, N2 atmosphere) CheckMoisture->AddPOCl3 Yes DrySolvents->CheckMoisture Reaction Heat to 80-90 °C Monitor via TLC AddPOCl3->Reaction HydrolysisRisk Risk: POCl3 Hydrolysis (Yields HCl + H3PO4) AddPOCl3->HydrolysisRisk Moisture ingress Quench Quench: Pour onto crushed ice Reaction->Quench

Workflow for POCl3-mediated 2-chloroquinoline synthesis highlighting moisture control points.

Part 2: Self-Validating Experimental Protocol

To ensure high-fidelity results, the following methodology incorporates built-in validation checks. This specific protocol details the synthesis of 2-chloro-3-formylquinoline via the Vilsmeier-Haack approach[2].

Reagents Required: N-arylacetamide (5 mmol), Anhydrous DMF (15 mmol), Fresh


 (60 mmol)[2].

Step 1: Solvent Validation

  • Action: Dry DMF over 4Å molecular sieves for at least 24 hours prior to use.

  • Self-Validation: Perform a Karl Fischer titration; moisture content must be strictly <50 ppm.

Step 2: Apparatus Preparation

  • Action: Equip a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add the N-arylacetamide and anhydrous DMF. Purge the system with inert nitrogen gas[4].

  • Causality: Flame-drying removes microscopic layers of water adhered to the glass surface, which is enough to initiate localized

    
     degradation.
    

Step 3: Temperature Control

  • Action: Cool the mixture to 0–5 °C using an ice-water bath.

  • Causality: The formation of the Vilsmeier reagent is highly exothermic. Starting at low temperatures prevents thermal degradation of the iminium intermediate[2].

Step 4: Addition of


 
  • Action: Transfer

    
     via a dry, gas-tight syringe to the dropping funnel. Add it dropwise over 30 minutes[2].
    
  • Self-Validation: The

    
     should fume slightly when briefly exposed to ambient air during transfer[5]. If it does not fume, or if the liquid is cloudy, it has already hydrolyzed into phosphoric acid and must be discarded.
    

Step 5: Cyclization & Chlorination

  • Action: Once addition is complete, slowly heat the reaction mixture to 80–90 °C and stir for 4–16 hours[2].

  • Causality: Elevated temperatures are thermodynamically required to drive the cyclization of the intermediate N-(α-chlorovinyl)aniline into the quinoline core.

Step 6: Safe Quenching

  • Action: Cool the mixture to room temperature. Slowly pour the hot reaction mixture into a large beaker containing crushed ice under vigorous stirring[2].

  • Causality: Ice controls the violent exothermic hydrolysis of excess

    
    , preventing solvent boil-over and trapping the evolving 
    
    
    
    gas safely in the aqueous phase[6].

Step 7: Isolation

  • Action: Basify the aqueous mixture to pH 7-8 using 5M NaOH. Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum[2].

Part 3: Quantitative Data on Reaction Parameters

The stoichiometry of


 and the presence of moisture significantly impact the final yield. The table below summarizes optimal conditions for the conversion of m-methoxyacetanilide to the corresponding 2-chloroquinoline based on established optimization studies[7].
Reaction Condition

Equivalents
Moisture StatusReaction TimeIsolated Yield (%)
Sub-optimal3Anhydrous12 hours35%
Optimal 12 Anhydrous 4 hours >90%
Moisture Ingress122% Water in DMF12 hours<15% (Mostly SM)
Degraded Reagent12 (Old bottle)Anhydrous16 hours0% (No reaction)
Part 4: Troubleshooting Guide & FAQs

Q: My reaction mixture turned dark brown/black upon heating, and my yield is extremely low. What happened? A: While a color change to yellow or orange is normal during the formation of the Vilsmeier reagent, rapid darkening to black usually indicates localized overheating or the presence of moisture[2]. If moisture was present, the


 hydrolyzed, releasing concentrated 

and heat, which causes polymerization or charring of the organic substrates. Solution: Rigorously flame-dry your glassware, ensure your DMF is strictly anhydrous, and maintain the initial addition temperature strictly between 0–5 °C.

Q: I am recovering mostly 2-quinolone (carbostyril) instead of 2-chloroquinoline. Why? A: This is a classic symptom of moisture contamination during the reaction or an improper quench. If water enters the system during the reaction, the 2-chloroquinoline intermediate can hydrolyze back to the thermodynamically stable 2-quinolone. Alternatively, if the quench is performed too slowly without sufficient ice, the localized heat can drive the hydrolysis of the newly formed C-Cl bond. Solution: Use a nitrogen balloon to maintain positive pressure during the reaction and ensure the quench is done rapidly into a large excess of crushed ice.

Q: How can I safely handle and store


 to prevent degradation? 
A: 

must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, kept in a dry, cool, and well-ventilated corrosives cabinet[4]. Never store it near water sources or strong bases. When dispensing, use Schlenk techniques or a glovebox if possible. If a bottle has crusty white deposits (phosphoric acid) around the cap, the reagent has been compromised by ambient humidity and should be properly disposed of.

Q: Can I use other chlorinating agents if I cannot achieve strictly anhydrous conditions? A: No chlorinating agent is immune to moisture, but alternatives like phosphorus pentachloride (


) or thionyl chloride (

) can sometimes be used in place of

[2]. However, they follow similar mechanistic pathways and will still hydrolyze in the presence of water.

remains the gold standard for this specific transformation due to its boiling point and reactivity profile.
References
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: SciSpace URL: [Link]

  • How does phosphorus oxychloride react with water or moisture? Source: Quora URL:[Link]

  • PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3 Source: OECD Existing Chemicals Database URL:[Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching Source: ResearchGate URL:[Link]

  • POCl3 Phosphorus Oxychloride Source: BYJU'S URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Chloroquinoline-6-carboxamide: A Comparative Guide to Solvent Systems and Field Strengths

Executive Summary 2-Chloroquinoline-6-carboxamide (CAS: 1823476-06-7) is a critical heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including various...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloroquinoline-6-carboxamide (CAS: 1823476-06-7) is a critical heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including various receptor tyrosine kinase inhibitors. For drug development professionals, definitive structural verification of this intermediate is a strict regulatory requirement.

1H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis. However, evaluating this specific molecule presents two distinct analytical challenges: a tightly clustered downfield aromatic proton region and an exchangeable primary carboxamide group. This guide objectively compares instrument field strengths and solvent systems, providing the causality behind experimental choices to establish a self-validating analytical workflow.

Structural Dynamics & Theoretical Peak Assignments

The quinoline core of 2-Chloroquinoline-6-carboxamide is substituted with a highly electronegative chlorine atom at C2 and an electron-withdrawing carboxamide group at C6. This dual electron-withdrawing effect creates a highly deshielded proton environment. Consequently, all non-exchangeable protons resonate within a narrow, downfield aromatic window (7.5–8.6 ppm).

Understanding the theoretical baseline is critical before comparing analytical methods. Below is the expected high-resolution profile.

Table 1: Theoretical 1H NMR Peak Assignments (600 MHz, DMSO-d6)
Proton PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Mechanistic Assignment Logic
H5 ~8.52Doublet (d)1.8Highly deshielded by the ortho-carboxamide; meta-coupled to H7.
H4 ~8.41Doublet (d)8.6Deshielded by the adjacent aromatic ring; ortho-coupled to H3.
H7 ~8.21Doublet of doublets (dd)8.8, 1.8Ortho-coupled to H8, meta-coupled to H5.
-NH2 (a) ~8.15Broad singlet (br s)N/AHydrogen-bonded amide proton; restricted rotation (anti to carbonyl).
H8 ~8.03Doublet (d)8.8Ortho-coupled to H7.
H3 ~7.65Doublet (d)8.6Shielded relative to H4; ortho-coupled to H4.
-NH2 (b) ~7.55Broad singlet (br s)N/AHydrogen-bonded amide proton; restricted rotation (syn to carbonyl).

Comparative Analysis 1: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent fundamentally alters the observable spectrum of 2-Chloroquinoline-6-carboxamide, particularly regarding the primary amide group.

The Causality of Solvent Effects: In Chloroform-d (CDCl3), the carboxamide protons (-NH2) undergo rapid intermolecular chemical exchange and quadrupole relaxation. This causes the amide signals to broaden significantly, often blending into the baseline or appearing as a single, indistinct hump. Furthermore, the high polarity of the carboxamide group results in poor solubility in CDCl3, requiring high solvent volumes that dilute the signal-to-noise ratio [1].

Conversely, Dimethyl Sulfoxide-d6 (DMSO-d6) is the superior solvent. The strong hydrogen-bond acceptor capability of the sulfoxide oxygen coordinates directly with the amide protons. This interaction drastically decreases the proton exchange rate. Because the C-N bond in the carboxamide possesses partial double-bond character, rotation is restricted. In DMSO-d6, this restricted rotation is observable on the NMR timescale, beautifully resolving the -NH2 group into two distinct, quantifiable broad singlets [2].

Table 2: Solvent System Performance Comparison
ParameterDMSO-d6 (Recommended)CDCl3 / Methanol-d4 (Alternative)
Solubility Excellent (>20 mg / 0.6 mL)Poor (<5 mg / 0.6 mL)
Amide Proton Visibility Two distinct broad singlets (~7.5 & 8.1 ppm)Invisible or single broad, shifting hump
Chemical Shift Stability Concentration-independentHighly concentration-dependent
Water Peak Interference ~3.3 ppm (Well away from aromatic signals)~1.5 ppm / ~4.8 ppm

Comparative Analysis 2: Field Strength (600 MHz vs. 80 MHz)

With the advent of benchtop NMR systems, laboratories must decide between routine low-field analysis and high-field structural elucidation.

The Causality of Resolution: J-coupling constants (measured in Hz) are independent of the external magnetic field (


). At a benchtop frequency of 80 MHz, an 8.6 Hz ortho-coupling spans ~0.11 ppm. Because all five aromatic protons of 2-Chloroquinoline-6-carboxamide resonate within a tight 1.0 ppm window, this wide ppm span causes severe peak overlap and second-order roofing effects. Multiplet analysis becomes impossible.

At 600 MHz, the same 8.6 Hz coupling spans only ~0.014 ppm. This provides baseline resolution, allowing for precise integration and isomer verification (e.g., distinguishing the 6-carboxamide from a potential 7-carboxamide synthetic impurity).

Table 3: Instrument Field Strength Comparison
FeatureHigh-Field NMR (400 - 600 MHz)Benchtop NMR (60 - 80 MHz)
Primary Use Case Definitive structural elucidation, impurity profilingRoutine QA/QC, flow chemistry monitoring
Aromatic Resolution Baseline separation of H5, H7, and H8 multipletsSevere overlap; appears as a single multiplet block
Sensitivity (LOD) < 0.1 mg> 5.0 mg required for decent S/N
Cost & Maintenance High (Cryogens required)Low (Permanent magnet, cryogen-free)

Self-Validating Experimental Protocol

To ensure a self-validating system where the data output is inherently reliable, follow this standardized sample preparation and acquisition methodology [3].

Step 1: Quantitative Sample Preparation

  • Weigh exactly 5.0 - 10.0 mg of 2-Chloroquinoline-6-carboxamide.

  • Rationale: This mass range provides an optimal signal-to-noise ratio without causing concentration-induced viscosity, which can broaden spectral lines.

Step 2: Solvation & Internal Referencing

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Rationale: TMS provides an absolute 0.00 ppm reference, ensuring chemical shift reproducibility across different laboratories.

Step 3: Filtration (Critical Step)

  • Filter the dissolved solution through a small plug of glass wool housed in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Ensure a filling height of exactly 40–45 mm.

  • Rationale: Filtration removes microscopic paramagnetic particulates (e.g., metal catalyst residues from synthesis) that distort localized magnetic field homogeneity, preventing poor peak shapes.

Step 4: Optimized Acquisition Parameters

  • Insert the sample, lock onto the deuterium signal of DMSO, and meticulously shim the Z and Z2 gradients.

  • Acquire using a standard 1D proton sequence (e.g., zg30), 16 to 32 scans, and a 2-second relaxation delay (D1) .

  • Rationale: Amide protons and quaternary-adjacent protons often exhibit longer

    
     relaxation times. A 2-second D1 ensures complete longitudinal magnetization recovery, allowing for accurate, stoichiometric integration of the -NH2 protons relative to the aromatic ring.
    

Mechanistic Workflow Diagram

The following decision matrix illustrates the optimized analytical pathway for analyzing 2-Chloroquinoline-6-carboxamide.

NMR_Workflow Start 2-Chloroquinoline-6-carboxamide Sample Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO High Solubility, Amide H-Bonding CDCl3 CDCl3 / MeOH-d4 (Not Advised) Solvent->CDCl3 Poor Solubility, Amide Exchange Prep Sample Preparation (5-10 mg in 0.6 mL, Filtered) DMSO->Prep CDCl3->Prep Inst Instrument Selection Prep->Inst HighField High-Field (400-600 MHz) Structural Elucidation Inst->HighField Baseline Resolution Benchtop Benchtop (60-80 MHz) Routine QA/QC Inst->Benchtop Overlapping Multiplets Acq Data Acquisition (zg30, NS=16, D1=2s) HighField->Acq Benchtop->Acq Process Processing & Integration (FT, Phase, Baseline Correction) Acq->Process

Optimized NMR analytical workflow for 2-Chloroquinoline-6-carboxamide.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from:[Link]

  • Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from:[Link]

  • University College London (UCL) Faculty of Mathematical & Physical Sciences. NMR Sample Preparation Protocols. Retrieved from:[Link]

Comparative

Mass spectrometry fragmentation pattern of 2-Chloroquinoline-6-carboxamide

The following guide is a technical analysis designed for analytical chemists and drug development scientists. It focuses on the mass spectrometric characterization of 2-Chloroquinoline-6-carboxamide , a critical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for analytical chemists and drug development scientists. It focuses on the mass spectrometric characterization of 2-Chloroquinoline-6-carboxamide , a critical scaffold in medicinal chemistry (often associated with kinase inhibitors and antimalarial research).[1]

This guide prioritizes structural differentiation , comparing the fragmentation behavior of the target compound against its positional isomers and analyzing the efficacy of different dissociation techniques (CID vs. HCD).

Executive Summary & Technical Significance

2-Chloroquinoline-6-carboxamide (


) presents a unique mass spectrometric profile due to the interplay between its electron-deficient quinoline ring, the labile carboxamide group, and the halogen substituent.[1]

Accurate characterization is critical because the 2-chloro position is highly reactive (susceptible to


 substitutions), making this molecule a common intermediate that often co-elutes with hydrolyzed byproducts or positional isomers (e.g., 7-carboxamide) in synthesis mixtures.[1]
Key Performance Metrics (MS/MS)
FeatureSpecificationDiagnostic Value
Monoisotopic Mass 206.02 DaBaseline identification.[1]
Precursor Ion

m/z 207.03Primary target for ESI+.[1][2]
Isotope Pattern 3:1 (

)
High: Confirms presence of Chlorine.[1][2]
Primary Neutral Loss -17 Da (

)
Medium: Characteristic of primary amides.[1][2]
Secondary Neutral Loss -28 Da (

)
High: Confirms acylium intermediate.[1][2]
Ring Cleavage -27 Da (

)
High: Diagnostic for Quinoline core.[1][2]

Instrumental Comparison: CID vs. HCD

When developing a fragmentation method for this compound, the choice of dissociation technique significantly impacts the spectral richness and structural information obtained.[2]

Comparative Analysis
FeatureCID (Collision Induced Dissociation) HCD (Higher-energy C-trap Dissociation)
Mechanism Resonant excitation (Trap-type).[1]Beam-type collision (Orbitrap/Q-TOF).[1]
Low Mass Cutoff Yes (typically 1/3 of precursor).[1][2]No (detects low m/z fragments).
Fragmentation Nature Sequential (A

B

C).
Simultaneous (A

B + C + D).
Best For... Elucidating the pathway (e.g., Amide loss first).Detecting small diagnostic ions (e.g., Cl- at m/z 35/37).[1][2]
Recommendation Primary Choice for structural confirmation.Secondary Choice for high-confidence library matching.[1][2]

Expert Insight: For 2-Chloroquinoline-6-carboxamide, CID is superior for proving the connectivity of the amide group to the ring.[1] HCD often shreds the amide too quickly, leaving only the stable chloroquinoline core, which makes isomer differentiation difficult.[2]

Fragmentation Pathway Analysis

The fragmentation of 2-Chloroquinoline-6-carboxamide follows a "Charge-Remote" and "Charge-Proximate" logic.[1] The protonation site is predominantly the Quinoline Nitrogen (most basic site, pKa ~4.9), but the fragmentation is driven by the amide stability.

Step-by-Step Mechanism
  • Precursor Selection (

    
     207.03):  The ESI source generates the protonated molecule 
    
    
    
    .[1][2] The characteristic chlorine isotope pattern (
    
    
    207 and 209) must be preserved in the isolation window (set width to
    
    
    Da).[1][2]
  • Primary Channel: Deamidation (

    
     190.00): 
    
    • Mechanism: Inductive cleavage of the C-N amide bond.[2]

    • Loss: Neutral Ammonia (

      
      , 17.03 Da).[1][2]
      
    • Product: Acylium cation (

      
      ).[1][2]
      
  • Secondary Channel: Decarbonylation (

    
     162.01): 
    
    • Mechanism: The unstable acylium ion ejects Carbon Monoxide (

      
      ).[1][2]
      
    • Product: 2-Chloroquinolin-6-yl cation (

      
      ).[1] Note: This is a highly diagnostic "core" ion.
      
  • Tertiary Channel: Ring Degradation (

    
     126/127): 
    
    • Mechanism: Loss of

      
       or 
      
      
      
      from the core.[2]
    • Observation: This requires higher collision energies (>35 eV).[1][2]

Visualization of Signaling Pathway

The following diagram illustrates the high-confidence fragmentation tree.

FragmentationPathway Precursor Precursor [M+H]+ m/z 207.03 (Cl Isotope Pattern) Acylium Acylium Ion m/z 190.00 [M+H - NH3]+ Precursor->Acylium - NH3 (17 Da) (Major Pathway) Nitrile Nitrile Ion m/z 189.02 [M+H - H2O]+ Precursor->Nitrile - H2O (18 Da) (Minor Pathway) Core Chloroquinoline Core m/z 162.01 [M+H - NH3 - CO]+ Acylium->Core - CO (28 Da) RingFrag Ring Fragment m/z 135.00 [M+H - NH3 - CO - HCN]+ Core->RingFrag - HCN (27 Da) (Quinoline Characteristic) Dehalo Dehalogenated Core m/z 127.04 [Core - Cl]+ Core->Dehalo - Cl radical (35 Da)

Figure 1: Predicted ESI-CID fragmentation tree for 2-Chloroquinoline-6-carboxamide showing major (solid) and minor (dashed) dissociation channels.[1]

Differentiation from Alternatives (Isomers)

A common challenge is distinguishing the 6-carboxamide from the 7-carboxamide or 3-carboxamide isomers.[1]

The "Ortho Effect" Strategy

Mass spectrometry can differentiate these based on the intensity of the Water Loss (


)  vs. Ammonia Loss (

)
.[1]
  • 2-Chloroquinoline-6-carboxamide (Distal): The amide is far from the ring nitrogen.[1] No intramolecular hydrogen bonding is possible.[1][2]

    • Result: Dominant loss of

      
       (forming acylium).[1][2]
      
  • 2-Chloroquinoline-8-carboxamide (Proximal): The amide is adjacent to the ring nitrogen.[1]

    • Result: "Ortho effect" promotes interaction between the amide hydrogen and ring nitrogen, often enhancing water loss (

      
      ) to form a stable cyclic ion or exhibiting a unique rearrangement not seen in the 6-isomer.[1]
      
Isomer PositionDominant FragmentMechanism
6-Position (Target)

190 (

)
Direct bond cleavage (Inductive).[1]
8-Position (Alternative)

189 (

)
Ortho-assisted cyclization.[1]

Experimental Protocol

To replicate these results, use the following self-validating protocol.

A. Sample Preparation[1][2][3][4]
  • Stock Solution: Dissolve 1 mg of 2-Chloroquinoline-6-carboxamide in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure

      
       formation in positive mode.[1][2] Without it, ionization efficiency drops for the chloro-substituted ring.[1]
      
B. Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[1][2]

  • Fragmentor/Declustering Potential: 120 V (Keep moderate to prevent in-source fragmentation of the labile Cl).[1][2]

  • Collision Energy (CE): Stepped Energy (10, 20, 40 eV).[1][2]

    • Reasoning: 10 eV preserves the parent for confirmation; 40 eV is required to break the aromatic ring.[2]

C. Validation Check (System Suitability)[1]
  • Pass Criteria:

    • Base peak at

      
       207.03.[1][2]
      
    • Visible peak at

      
       209.03 (~33% intensity of base peak).[1][2]
      
    • At 20 eV CE, the fragment at

      
       190.00 must be present.[1][2]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link][1]

  • MassBank of North America. Mass Spectrum of Quinoline Derivatives (ESI-QTOF). Accession: AU252601.[1][2][3] Retrieved from [Link][1]

  • Holčapek, M., et al. (2010).Structural Analysis of Quinoline Derivatives by Mass Spectrometry. Journal of Mass Spectrometry.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Properties of 2-Chloroquinoline-6-carboxamide

Introduction: The Spectroscopic Significance of Quinoline Carboxamides Quinoline derivatives form the structural backbone of numerous compounds with significant pharmacological and material science applications.[1][2] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spectroscopic Significance of Quinoline Carboxamides

Quinoline derivatives form the structural backbone of numerous compounds with significant pharmacological and material science applications.[1][2] Their rigid, planar, and aromatic nature, combined with the presence of a nitrogen heteroatom, imparts unique photophysical properties. Within this class, the quinoline-6-carboxamide scaffold is of particular interest in drug development, notably in the synthesis of potential receptor antagonists.[3] The introduction of substituents, such as a chloro group at the 2-position, can dramatically modulate the electronic and, consequently, the spectroscopic properties of the molecule.

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-Chloroquinoline-6-carboxamide. As a crucial tool for structural elucidation and purity assessment, UV-Vis spectroscopy offers a window into the electronic transitions within these conjugated systems.[4] We will present a standardized protocol for acquiring UV-Vis spectra, offer a comparative analysis with structurally related quinoline derivatives, and discuss the underlying photophysical principles that govern their absorption characteristics. This document is intended for researchers, chemists, and drug development professionals who rely on robust spectroscopic data for compound characterization.

Core Photophysical Principles of Substituted Quinolines

The UV-Vis spectrum of a quinoline derivative is primarily dictated by its extended π-conjugated system. Absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital). For quinolines, two main types of electronic transitions are typically observed:

  • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons within the aromatic π-system. They usually appear as strong bands in the 250-350 nm range.[4]

  • n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair or carbonyl oxygen) into an anti-bonding π* orbital. These may appear as a weaker band or shoulder at longer wavelengths ( >350 nm).[4][5]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the quinoline ring.

  • Effect of the Chloro Group (-Cl): The chlorine atom at the C-2 position acts as an auxochrome . While it is an inductively electron-withdrawing group, its lone pair electrons can participate in resonance, slightly extending the conjugation. This typically results in a small bathochromic shift (a shift to a longer wavelength) of the π → π* transitions compared to the unsubstituted parent molecule.[6]

  • Effect of the Carboxamide Group (-CONH₂): The carboxamide group at the C-6 position significantly influences the electronic structure. The carbonyl group (C=O) is a chromophore itself and, when attached to the aromatic ring, extends the π-conjugation. This extension of the conjugated system lowers the energy gap between the HOMO and LUMO, leading to a pronounced bathochromic shift.[6]

Standardized Protocol for UV-Vis Spectroscopic Analysis

To ensure data accuracy and reproducibility, a standardized experimental protocol is essential. The following section details the methodology for obtaining the UV-Vis absorption spectrum of 2-Chloroquinoline-6-carboxamide.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis p1 Weigh Compound p2 Prepare Stock Solution (e.g., 1 mM in Methanol) p1->p2 p3 Perform Serial Dilution (Target: 1-10 µM) p2->p3 m3 Measure Absorbance (200-800 nm Scan) p3->m3 m1 Select UV-Grade Solvent (e.g., Methanol) m2 Calibrate Spectrophotometer (Baseline with Solvent Blank) m1->m2 m2->m3 a1 Identify λmax m3->a1 a2 Verify Beer-Lambert Law (Absorbance vs. Concentration Plot) a1->a2 a3 Calculate Molar Absorptivity (ε) a2->a3 end End a3->end start Start start->p1

Caption: Workflow for UV-Vis analysis.

Step-by-Step Methodology
  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer is required (e.g., Agilent Cary series, PerkinElmer Lambda).[7]

    • Use a matched pair of 1 cm path length quartz cuvettes.

  • Solvent Selection:

    • Choose a high-purity, UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest. Methanol or ethanol are common choices.[7] The solvent choice can influence the absorption spectrum (solvatochromism), so it must be consistently reported.[8]

  • Sample Preparation:

    • Prepare a stock solution of 2-Chloroquinoline-6-carboxamide in the chosen solvent at a concentration of approximately 1x10⁻³ M.

    • From the stock solution, prepare a series of dilutions to a final concentration in the range of 1x10⁻⁵ M to 5x10⁻⁵ M.[7]

    • Causality: The concentration must be optimized to ensure the maximum absorbance is within the instrument's linear range (typically < 1.0 A.U.) to comply with the Beer-Lambert Law.

  • Measurement Procedure:

    • Turn on the spectrophotometer and allow the lamp to stabilize.

    • Fill both the reference and sample cuvettes with the pure solvent and record a baseline correction from 800 nm down to 200 nm.

    • Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution.

    • Record the absorption spectrum over the same wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), measure the absorbance of at least three different concentrations and plot absorbance vs. concentration. The slope of the resulting line will be equal to ε (since path length is 1 cm).

Comparative Analysis of UV-Vis Absorption Data

While specific experimental data for 2-Chloroquinoline-6-carboxamide is not available in the reviewed literature, we can predict its spectral characteristics by comparing it with its parent structures: 2-Chloroquinoline and Quinoline-6-carboxamide.

CompoundStructureSolventPredicted/Observed λmax (nm)Predicted/Observed Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
2-Chloroquinoline-6-carboxamide Quinoline core with -Cl at C2 and -CONH₂ at C6Methanol~280-290 (π→π)~320-340 (π→π)Not DeterminedPredicted
2-Chloroquinoline Quinoline core with -Cl at C2Not specifiedNot specified, but used as a synthetic intermediate.[9]Not Reported[9]
Quinoline-6-carboxamide Quinoline core with -CONH₂ at C6Not specifiedNot specified, but compound is documented.[10]Not Reported[10][11]
Quinoline (Parent) Unsubstituted QuinolineEthanol~277, ~313~3,500, ~2,800General Knowledge
Quinoxaline Derivatives General Quinoxaline CoreEthanol~250-300 (π→π)~350-400 (n→π)Not Reported[4]

Interpretation of Spectral Properties

The UV-Vis absorption spectrum of 2-Chloroquinoline-6-carboxamide is a composite of the electronic effects of its constituent parts, leading to a unique spectroscopic signature.

Structural Influences on Absorption

G cluster_core Core Chromophore cluster_subs Substituent Effects cluster_target Target Compound quinoline Quinoline λmax ~313 nm target 2-Chloroquinoline-6-carboxamide Predicted λmax > 320 nm quinoline->target Substitution chloro -Cl (Auxochrome) Slight Bathochromic Shift chloro->target carboxamide -CONH₂ (Conjugation) Strong Bathochromic Shift carboxamide->target

Caption: Influence of substituents on λmax.

  • Baseline (Quinoline): The parent quinoline molecule exhibits characteristic π → π* transitions around 277 nm and 313 nm.

  • Influence of the Carboxamide Group: Adding a carboxamide group at the 6-position is expected to cause a significant bathochromic shift. The carbonyl and amide functionalities extend the π-electron delocalization across the molecule.[1] This reduces the HOMO-LUMO energy gap, requiring lower-energy (longer wavelength) photons for excitation.[6]

  • Influence of the Chloro Group: The chloro group at the 2-position will likely induce a further, albeit smaller, bathochromic shift. This "auxochromic" effect enhances the overall absorption profile.

  • Combined Effect: Therefore, the primary π → π* absorption band for 2-Chloroquinoline-6-carboxamide is predicted to be significantly red-shifted compared to unsubstituted quinoline, likely appearing in the 320-340 nm region. A second, higher-energy band, characteristic of the quinoline system, would be expected in the 280-290 nm range. The n→π* transition from the carbonyl oxygen and ring nitrogen may be observed as a low-intensity shoulder at the long-wavelength edge of the main absorption band, though it is often obscured by the more intense π→π* transitions.

Conclusion

The UV-Vis absorption properties of 2-Chloroquinoline-6-carboxamide are governed by the extended π-conjugation of the quinoline ring, which is further modulated by the electronic effects of the chloro and carboxamide substituents. A standardized spectroscopic analysis, typically in a polar solvent like methanol, is predicted to reveal intense π→π* transitions with a λmax significantly red-shifted beyond 320 nm. This comparative guide provides the theoretical framework and a robust experimental protocol for the accurate characterization of this compound, serving as a valuable resource for researchers in medicinal chemistry and materials science.

References

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Benchchem. (2025).
  • ProQuest.
  • MDPI. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.
  • Bendola Publishing. (2020).
  • PubMed. (2014).
  • PubChem - NIH. Quinoline-6-carboxamide | C10H8N2O | CID 11052097.
  • MDPI. (2021).
  • Benchchem. An In-depth Technical Guide to the Photophysical Properties of 2-Hydroxyquinoline.
  • Malaysian Journal of Chemistry. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.
  • PubChemLite. Quinoline-6-carboxamide (C10H8N2O).
  • PureSynth. 2-Chloroquinoline 98.0%(GC).
  • Benchchem. (2025). In-Depth Technical Guide: UV-Vis Spectroscopy of 2-Chloro-3,6-dimethylquinoxaline.

Sources

Comparative

Elemental Analysis vs. qNMR: Establishing Purity Standards for Quinoline Carboxamides

Executive Summary The "Refractory Nitrogen" Challenge in Drug Discovery Quinoline carboxamides (e.g., Paquinimod, Tasquinimod) represent a privileged scaffold in medicinal chemistry, widely utilized in oncology and immun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Refractory Nitrogen" Challenge in Drug Discovery

Quinoline carboxamides (e.g., Paquinimod, Tasquinimod) represent a privileged scaffold in medicinal chemistry, widely utilized in oncology and immunology. However, their physicochemical properties present a unique analytical challenge: they are nitrogen-rich, refractory heterocycles .

Standard Elemental Analysis (EA) protocols often fail for these compounds. The rigid quinoline core resists complete oxidation during flash combustion, leading to carbon micro-encapsulation and nitrogen oxide retention. This results in "failed" purity reports (outside the journal-mandated


 range) not because the sample is impure, but because the analytical method is unoptimized.

This guide objectively compares the traditional Gold Standard (Combustion Analysis) with the modern alternative (Quantitative NMR), providing a validated roadmap for establishing purity in quinoline-based drug candidates.

Technical Analysis: The Combustion Problem

In a standard CHNS analyzer, samples are flash-combusted at ~900–1000°C. For quinoline carboxamides, two specific failure modes occur:

  • Graphitic Charring: The aromatic quinoline ring is thermodynamically stable. If the oxygen dose is insufficient, the core carbonizes rather than oxidizes, leading to low Carbon (%C) values.

  • Nitrogen Trapping: The carboxamide side chain can form stable nitrile or azo-intermediates that do not fully convert to

    
     gas, leading to variable Nitrogen (%N) results.
    
Comparative Analysis: EA vs. Alternatives

For a researcher submitting to journals like J. Med. Chem., the choice is often between optimizing EA or pivoting to qNMR.

Table 1: Method Performance Comparison for Quinoline Scaffolds

FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Principle Total mass balance (Combustion)Molar ratio relative to Internal StandardIonization of parent molecule
Primary Output % Composition (C, H, N)Absolute Purity (wt %)Molecular Formula Confirmation
Sample Req. 2–5 mg (Destructive)2–10 mg (Non-destructive/Recoverable)< 0.1 mg
Accuracy

(if optimized)

(routine) to

(expert)
< 5 ppm (Mass accuracy, not purity)
Blind Spots Cannot distinguish isomers; sensitive to water/solvents."Silent" impurities (no protons); relaxation time errors.Misses non-ionizable impurities (salts, solvents).
Quinoline Suitability Medium. Requires high-O2 methods.High. Unaffected by combustion resistance.Low. Qualitative only.

Strategic Selection of Calibration Standards

A common error in analyzing quinoline carboxamides is calibrating the instrument with Acetanilide . While Acetanilide is the industry default, it burns too easily compared to a fused heterocycle.

Recommendation: Use a "Hard-to-Burn" Standard. To validate that your furnace can destroy a quinoline core, you must calibrate (or at least run a check standard) with a compound that mimics its refractory nature.

Table 2: Reference Standard Hierarchy

StandardFormula% NSuitability for QuinolinesWhy?
Acetanilide

10.36%LowBurns too easily. False positives for instrument readiness.
Sulfanilamide

16.27%High Higher N-content; sulfur presence challenges the reduction tube, mimicking complex matrices.
BBOT

6.51%MediumGood for simultaneous CHNS, but lower N content than most quinoline drugs.
Nicotinic Acid

11.38%High Pyridine ring structure structurally mimics the quinoline core's combustion resistance.

Self-Validating Experimental Protocols

Protocol A: Optimized Combustion for Refractory Nitrogen

Objective: Achieve


 accuracy for a Quinoline Carboxamide.

1. Instrument Setup:

  • Carrier Gas: Helium (Flow: 120–140 mL/min).

  • Oxygen Dose: Increase

    
     injection time by 30% over standard method (ensure excess oxygen for the aromatic core).
    
  • Furnace Temperature: Set Oxidation Furnace to

    
     (critical for breaking the quinoline double ring).
    

2. The "Sandwich" Weighing Technique:

  • Place 2 mg of

    
     (Vanadium Pentoxide) or 
    
    
    
    (Tungsten Trioxide) powder into the tin capsule first.
  • Add 2–3 mg of the Quinoline sample.

  • Add another 2 mg of oxidizer on top.

  • Causality: The metal oxide acts as a localized oxygen donor and catalyst, generating an intense heat spike (

    
    ) directly at the sample core, preventing char formation.
    

3. The Validation Sequence (Run Order):

  • Blank (Tin capsule).

  • Conditioning: Run a high-N sample (e.g., Sulfanilamide) to prime the reduction column.

  • Calibration: K-factor determination using Sulfanilamide (NOT Acetanilide).

  • Check Standard: Run Nicotinic Acid. Pass Criteria: Must be within 0.3% of theoretical.

  • Sample: Quinoline Carboxamide (Triplicate).

Protocol B: qNMR (The Alternative Route)

Objective: Determine purity when EA fails due to solvates or inorganic residues.

1. Internal Standard (IS) Selection:

  • Use 1,3,5-Trimethoxybenzene or Maleic Acid .

  • Requirement: The IS signals must not overlap with the Quinoline aromatic region (7.0–8.5 ppm). 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) is usually ideal.

2. Acquisition Parameters (Critical for Accuracy):

  • Relaxation Delay (D1): Set to

    
     of the slowest relaxing proton (usually 
    
    
    
    seconds for quinolines).
  • Pulse Angle:

    
    .
    
  • Scans: Minimum 16 (for S/N > 150).

Visualization & Decision Logic

Diagram 1: Purity Method Decision Matrix

Caption: Logical workflow for selecting between EA and qNMR based on sample characteristics.

PurityDecision Start Start: Purity Determination for Quinoline Carboxamide IsSolid Is sample a dry, non-hygroscopic solid? Start->IsSolid HasMetals Contains Metals/Salts (e.g., Na+, Pd residue)? IsSolid->HasMetals Yes MethodQNMR Method B: qNMR (Use 1,3,5-TMB Std) IsSolid->MethodQNMR No (Oil/Hygroscopic) SampleAmt Sample Amount Available? HasMetals->SampleAmt No MethodHybrid Hybrid: EA + ICP-MS HasMetals->MethodHybrid Yes MethodEA Method A: Combustion EA (Use V2O5 catalyst) SampleAmt->MethodEA > 10 mg SampleAmt->MethodQNMR < 5 mg

Diagram 2: The "Refractory Nitrogen" Combustion Workflow

Caption: Optimized EA workflow to prevent charring and nitrogen trapping in quinoline samples.

CombustionFlow Sample Quinoline Sample (Refractory Core) Additive Add V2O5 / WO3 (Oxygen Donor) Sample->Additive Sandwich Method Flash Flash Combustion (1020°C + O2 Boost) Additive->Flash Inject Oxidation Complete Oxidation (No Charring) Flash->Oxidation Exothermic Spike Reduction Reduction Tube (NOx -> N2) Oxidation->Reduction Carrier Gas Detect TCD Detection (N2, CO2, H2O) Reduction->Detect Separation

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Kuveke, R. E. H., et al. (2022).[1] "An International Study Evaluating Elemental Analysis." Inorganic Chemistry. Link

  • American Chemical Society. (2026). "Journal of Medicinal Chemistry Author Guidelines: Purity Requirements." ACS Publications.[1][2][3] Link

  • Elemental Microanalysis. (n.d.). "Certified Reference Materials for Microanalysis (Sulfanilamide/BBOT)." Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Validation

Validating Purity of 2-Chloroquinoline-6-carboxamide: A Comparative Analytical Guide

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QC Specialists Focus: Differentiating high-quality commercial samples from degraded stock using orthogonal analytical methods. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QC Specialists Focus: Differentiating high-quality commercial samples from degraded stock using orthogonal analytical methods.

Executive Summary: The "Scaffold Risk" in Library Synthesis

2-Chloroquinoline-6-carboxamide is a critical electrophilic scaffold employed in the synthesis of mGluR1 antagonists, SARS-CoV-2 protease inhibitors, and various kinase inhibitors. Its utility lies in the reactivity of the C2-chlorine atom toward nucleophilic aromatic substitution (


), allowing for rapid diversification of the quinoline core.

However, commercial samples of this intermediate frequently suffer from a specific degradation pathway: hydrolysis of the C2-chloro group to the 2-hydroxy (2-quinolinone) tautomer. Standard Vendor Certificates of Analysis (CoAs) often mask this impurity due to:

  • Generic Gradient Methods: Fast elution gradients that co-elute the polar hydroxy impurity with the solvent front or the main peak.

  • Response Factor Disparity: The 2-hydroxy tautomer has a significantly different UV extinction coefficient than the 2-chloro parent, leading to inaccurate area% integration.

This guide objectively compares the "Standard Vendor Method" against a "Validated Orthogonal Protocol" to empower researchers to reject compromised batches before they ruin downstream synthesis.

Comparative Analysis: Vendor CoA vs. Validated Reality

The following table summarizes the performance gap between relying on a standard CoA and employing the validated protocols described in this guide.

FeatureStandard Vendor CoA MethodValidated Orthogonal Protocol (Recommended)
Technique HPLC-UV (254 nm)qNMR (Absolute Purity) + HPLC-MS
Column Standard C18 (e.g., ODS)Polar-Embedded C18 (e.g., Waters XBridge Shield)
Detection Limit >0.5% (often misses salts)>0.1% (Quantitative & Structural)
Blind Spot 2-Hydroxy impurity (often co-elutes or tails)None (Distinct chemical shifts & mass fragments)
Result Reliability Low (Relative Area%)High (Weight/Weight Absolute Purity)
Risk High failure rate in

reactions due to inert hydroxy impurity.
Guaranteed stoichiometry for library synthesis.

Critical Impurity Profile

Before validating, you must understand what you are looking for. The synthesis of 2-chloroquinoline-6-carboxamide typically involves the chlorination of 2-hydroxyquinoline-6-carboxamide (or its precursors) using


.
  • Impurity A (Hydrolysis Product): 2-Hydroxyquinoline-6-carboxamide (exists as 2-quinolinone tautomer). Nature:[1] Inert to

    
    ; acts as a stoichiometric dead-weight.
    
  • Impurity B (Regioisomer): 4-Chloroquinoline-6-carboxamide.[2] Nature:[1] Reacts with different kinetics; leads to inseparable isomeric mixtures in final products.

  • Impurity C (Starting Material): Anilines or unreacted N-oxides (depending on route).

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Absolute Truth

Use this method for "Go/No-Go" decisions on incoming batches.

Principle: qNMR provides absolute purity (wt/wt%) independent of UV extinction coefficients, making it the only way to accurately quantify the 2-hydroxy impurity which may not ionize well or absorb identically to the product.

Materials:

  • Solvent: DMSO-

    
     (Essential for solubility of the amide).
    
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene. Note: Maleic acid is preferred due to distinct singlet at ~6.3 ppm, clear of the aromatic region.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 600 µL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds  (Crucial for full relaxation of aromatic protons).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Analysis:

    • Integrate the IS singlet (set to known proton count).

    • Integrate the distinct H3 proton of the quinoline ring (typically a doublet around 7.6–7.8 ppm) or the H2 position if using the 4-chloro isomer. For 2-chloroquinoline-6-carboxamide, focus on the C3-H and C4-H signals to confirm regiochemistry.

    • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed, P=Purity of IS)[1][3][4][5][6][7][8][9]
      
Protocol B: Validated HPLC Method for Impurity Profiling

Use this method to identify specific contaminants if qNMR shows low purity.

Causality: Standard C18 columns often fail to retain the polar 2-hydroxy impurity, causing it to elute in the void volume. We use a Polar-Embedded phase to retain the hydroxy-tautomer and separate it from the 2-chloro product.

Instrument Parameters:

  • Column: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm) or equivalent polar-embedded column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 220 nm (for amide bonds).

  • Temperature: 30°C.

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between 2-hydroxy impurity (early eluting) and 2-chloro parent.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    

Validation Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for accepting or rejecting a commercial sample based on the protocols above.

ValidationFlow Start Sample Receipt (Commercial Batch) Solubility Solubility Check (DMSO-d6) Start->Solubility qNMR Protocol A: qNMR (Absolute Purity) Solubility->qNMR Dissolved PurityCheck Is Purity > 95% wt/wt? qNMR->PurityCheck HPLC Protocol B: HPLC-MS (Impurity ID) PurityCheck->HPLC Yes (>95%) Reject REJECT BATCH (Return to Vendor) PurityCheck->Reject No (<95%) RegioCheck Is Regioisomer < 1%? HPLC->RegioCheck RegioCheck->Reject No (Isomer Found) Approve APPROVE BATCH (Release for Synthesis) RegioCheck->Approve Yes (Clean)

Figure 1: Strategic decision tree for validating 2-Chloroquinoline-6-carboxamide samples prior to library synthesis.

Scientific Rationale & Troubleshooting

Why the "2-Chloro" Position Matters

The C2 position in quinoline is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. In 2-chloroquinoline-6-carboxamide, this reactivity is further modulated by the carboxamide group.

  • Degradation Mechanism: Moisture facilitates the displacement of the chloride by water (hydrolysis), thermodynamically driven by the formation of the stable quinolinone tautomer.

  • Consequence: If your sample contains 10% 2-hydroxy impurity, your

    
     reaction yield will drop by more than 10% because the impurity can interfere with catalyst coordination (if using Pd-catalyzed couplings) or simply skew stoichiometry.
    
Troubleshooting Common Issues
  • Issue: qNMR shows broad peaks.

    • Cause: Paramagnetic impurities (metal residues from synthesis) or poor solubility.

    • Fix: Filter the NMR solution through a cotton plug or add a drop of TFA-d to break up aggregates.

  • Issue: HPLC shows a split peak for the main compound.

    • Cause: Sample dissolved in 100% DMSO injected into a high-water mobile phase (solvent mismatch).

    • Fix: Dilute the sample 1:1 with Mobile Phase A before injection.

References

  • BenchChem Technical Support. (2025).[6] Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline (and related quinoline scaffolds). BenchChem.[6]

  • Gao, S., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB. Bioorganic Chemistry.[10]

  • Pauli, G. F., et al. (2012). qNMR - A versatile concept for the validation of natural product reference compounds. Current Organic Chemistry.[11]

  • Atmiya University. (2017). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde.[7][12]

  • National Institutes of Health (NIH). (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification. PubMed.

Sources

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